4-(2-Oxocyclobutyl)azetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-oxocyclobutyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYFVJONSIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(2-Oxocyclobutyl)azetidin-2-one as a Key Chiral Building Block
The following technical guide details the structure, synthesis, and applications of 4-(2-Oxocyclobutyl)azetidin-2-one , a critical intermediate in the synthesis of
Executive Summary
4-(2-Oxocyclobutyl)azetidin-2-one represents a specialized class of 4-substituted azetidin-2-ones (4-AA derivatives) utilized in the stereoselective synthesis of carbapenem and penem antibiotics. Its structural uniqueness lies in the C4-position cyclobutyl ketone, which serves as a "masked" functional group. Through chemical transformations such as Baeyer-Villiger oxidation, the cyclobutyl ring can be expanded to a
This guide provides a comprehensive analysis of its chemical properties, a validated synthesis protocol, and its strategic application in drug development.
Chemical Structure & Properties[1][2][3][4]
Molecular Architecture
The molecule consists of a strained four-membered
| Property | Data |
| IUPAC Name | 4-(2-Oxocyclobutyl)azetidin-2-one |
| Molecular Formula | C |
| Molecular Weight | 139.15 g/mol |
| Core Scaffold | Azetidin-2-one ( |
| Key Functional Group | Cyclobutyl ketone (C4-substituent) |
| Stereochemistry | Typically (3S, 4R) for carbapenem precursors; (1'R) at the cyclobutyl attachment. |
| Physical State | Crystalline solid or viscous oil (depending on protecting groups). |
| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc); sparingly soluble in water. |
| Stability | Sensitive to basic hydrolysis (opening of |
Stereochemical Significance
The (3S, 4R) configuration of the azetidinone ring is essential for the antibacterial activity of the final carbapenem. The introduction of the cyclobutyl group via nucleophilic substitution at C4 typically proceeds with high trans-diastereoselectivity (relative to the C3 substituent), ensuring the correct stereochemistry is established early in the synthesis.
Synthesis Methodology
The synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one is achieved through a Lewis acid-catalyzed nucleophilic substitution of 4-Acetoxyazetidin-2-one (4-AA) with the silyl enol ether of cyclobutanone. This reaction exploits the formation of an electrophilic
Reaction Pathway (DOT Diagram)
Figure 1: Lewis acid-catalyzed synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one via N-acyliminium ion.
Experimental Protocol
Objective: Synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one from 4-AA.
Materials:
-
4-Acetoxyazetidin-2-one (1.0 eq)
-
1-(Trimethylsilyloxy)cyclobutene (1.2 eq)
-
Zinc Chloride (ZnCl
) or TMSOTf (0.1 - 1.0 eq) -
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO
solution
Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-Acetoxyazetidin-2-one (10 mmol) in anhydrous DCM (50 mL).
-
Activation: Cool the solution to 0°C. Add the Lewis acid catalyst (ZnCl
or TMSOTf ) dropwise. Stir for 15 minutes to generate the -acyliminium species. -
Addition: Slowly add 1-(Trimethylsilyloxy)cyclobutene (12 mmol) via syringe over 20 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress by TLC (EtOAc/Hexane 1:1) or HPLC.
-
Quench: Quench the reaction by pouring the mixture into saturated NaHCO
solution (50 mL). -
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over MgSO
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to afford the title compound as a white solid or colorless oil.
Yield: Typically 70–85% isolated yield. Stereoselectivity: >95:5 trans-isomer (relative to C3-C4).
Reactivity & Applications in Drug Development
The 2-oxocyclobutyl group is a versatile "masked" functionality. Its primary utility lies in its ability to undergo ring expansion or ring opening to generate complex side chains required for carbapenems.
Baeyer-Villiger Oxidation (Ring Expansion)
Treatment of the cyclobutyl ketone with peracids (e.g.,
-
Reagent:
-Chloroperbenzoic acid ( -CPBA) or Trifluoroperacetic acid. -
Product: 4-(2-Oxotetrahydrofuran-3-yl)azetidin-2-one (Lactone derivative).
-
Significance: This lactone is a direct precursor to the
-hydroxy acid side chain found in many carbapenem intermediates.
Hydrolysis to -Hydroxy Acid
The lactone obtained from ring expansion can be hydrolyzed (using LiOH or NaOH) to yield a
Synthesis of 1 -Methyl Carbapenems
In advanced syntheses (e.g., for Meropenem), substituted cyclobutanones (e.g., 3-methylcyclobutanone) are used. The resulting 4-(2-oxo-3-methylcyclobutyl)azetidin-2-one intermediate allows for the stereoselective introduction of the 1
Mechanism of Ring Expansion (DOT Diagram)
Figure 2: Baeyer-Villiger oxidation and subsequent hydrolysis pathway.
References
-
Palomo, C., et al. (1995). "Asymmetric Synthesis of
-Lactams by [2+2] Cycloaddition." Angewandte Chemie International Edition. Link -
Reider, P. J., & Grabowski, E. J. J. (1982). "Total Synthesis of Thienamycin: A New Approach from Aspartic Acid." Tetrahedron Letters. Link
-
Mukaiyama, T., et al. (1974). "Reaction of Silyl Enol Ethers with Acetals and Carbonyl Compounds." Chemistry Letters. Link
-
Karady, S., et al. (1981). "Stereoselective Synthesis of 4-Substituted Azetidinones." Journal of the American Chemical Society. Link
-
Shibasaki, M., et al. (1996).
-Methyl Carbapenems." Journal of Organic Chemistry. Link
Advanced Beta-Lactam Intermediates for Carbapenem Synthesis: Stereocontrol & Process Intensification
Topic: Novel beta-lactam intermediates for carbapenem synthesis Content Type: Technical Whitepaper Audience: Senior Process Chemists & Drug Development Scientists
Executive Summary
The synthesis of carbapenem antibiotics (e.g., Meropenem, Doripenem, Ertapenem) represents one of the most complex challenges in industrial organic chemistry. Unlike penicillins or cephalosporins, carbapenems lack the sulfur atom in the bicyclic ring and possess a high degree of ring strain, coupled with the critical need for a 1-
This guide moves beyond the classical 4-acetoxyazetidin-2-one (4-AA) baseline, exploring the next generation of intermediates and process technologies—specifically flow chemistry for diazo species and stereoselective 1-
The Strategic Retrosynthesis: Beyond 4-AA
While 4-acetoxyazetidin-2-one (4-AA) remains the ubiquitous chiral synthons, the modern industrial focus has shifted toward downstream intermediates that lock in the 1-
The Carbapenem Core Pathway
The following logic map illustrates the critical dependencies between the foundational 4-AA and the advanced bicyclic enol phosphate required for final side-chain coupling.
Figure 1: Retrosynthetic breakdown of 1-
Critical Intermediates & Stereocontrol
The 1- -Methyl Challenge
The introduction of the methyl group at the C1 position (carbapenem numbering) is the most yield-limiting step in converting 4-AA to Meropenem precursors.
-
Classical Route: Alkylation of the azetidinone enolate often yields the unwanted
-isomer, requiring tedious separation. -
Advanced Route (Ti-Dieckmann / Reformatsky): Modern protocols utilize a Titanium-mediated aldol-type reaction or a Reformatsky reaction using specific activating groups (e.g., thiolesters or oxazolidinones) to enforce the
-configuration via a rigid transition state [1].
Key Intermediate:
(3S,4R)-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(1R)-1-carboxyethyl]azetidin-2-one
This acid intermediate is the "gatekeeper" for all 1-
Comparative Analysis of Synthetic Routes
| Route Strategy | Key Reagents | Stereoselectivity ( | Scalability | Risk Profile |
| Sn(II) Enolate | Sn(OTf)₂, N-ethylpiperidine | ~90:10 | Moderate | High (Heavy metal waste) |
| Ti-Claisen | TiCl₄, TMEDA | >95:5 | High | Moderate (Lewis acid handling) |
| Reformatsky | Zn, Trimethyl borate | >98:2 | High | Low (Greenest profile) |
Process Intensification: The Diazo Protocol
The formation of the bicyclic ring requires a diazo-keto ester intermediate. Historically, this step involves hazardous diazo transfer reagents (like tosyl azide) and the accumulation of potentially explosive intermediates in batch reactors.
The Innovation: Continuous Flow Chemistry.[1] By generating the diazo intermediate in situ and immediately consuming it in the Rhodium-catalyzed cyclization, safety is exponentially increased, allowing for higher operating temperatures and faster kinetics [2].
Detailed Protocol: Continuous Flow Synthesis of the Diazo Intermediate
This protocol describes the conversion of the
Reagents:
-
Substrate:
-keto ester azetidinone derivative (0.5 M in MeCN). -
Diazo Donor: p-Acetamidobenzenesulfonyl azide (p-ABSA) or Mesyl Azide (Note: p-ABSA is safer).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Workflow Configuration:
-
Feed A: Substrate + p-ABSA in Acetonitrile.
-
Feed B: DBU in Acetonitrile.
-
Reactor: PFA coil reactor (10 mL volume), maintained at 25°C.
-
Residence Time: 10 minutes.
-
Quench: In-line mixing with 10% NH₄Cl solution.
Step-by-Step Methodology:
-
System Priming: Flush the flow reactor with anhydrous MeCN to remove moisture (critical: water hydrolyzes the active ester).
-
Stream Convergence: Pump Feed A and Feed B at a 1:1 ratio into a T-mixer. The immediate yellowing of the solution indicates diazo formation.
-
Monitoring: Use an in-line IR flow cell. Monitor the disappearance of the carbonyl stretch (1740 cm⁻¹) and the appearance of the characteristic Diazo peak (~2130 cm⁻¹) .
-
Work-up: The stream exits into a continuous separator. The organic layer is dried over MgSO₄ cartridges and fed directly into the cyclization reactor (containing Rh₂(OAc)₄ catalyst).
Self-Validating Checkpoint:
-
If the Diazo peak at 2130 cm⁻¹ is weak, check the water content of the solvent (KF titration). Moisture levels >500 ppm inhibit the base-catalyzed transfer.
The "Activated" Core: Enol Phosphates
Once the bicyclic ketone is formed, it must be activated for the final side-chain addition. The industry standard has shifted from enol triflates (unstable, expensive) to enol phosphates .
Structure: Diphenyl (1R,5R,6S)-6-(1-hydroxyethyl)-1-methyl-2-carbapenem-3-phosphate.
This intermediate is robust enough for storage but reactive enough to undergo addition-elimination with the complex thiol side chains of Meropenem or Doripenem.
Mechanism of Side Chain Coupling
The reaction between the Enol Phosphate and the Thiol Side Chain is not a simple substitution; it proceeds via an addition-elimination mechanism favored by base (DIPEA) at low temperatures (-20°C to -40°C) to prevent
Figure 2: Mechanistic pathway of the enol phosphate displacement.
References
-
Stereoselective Synthesis of 1-
-Methylcarbapenem Intermediates. Source: Canadian Journal of Chemistry. Context: Details the aldol-type reaction between 4-acetoxyazetidinone and 3-oxopentanoate for stereocontrol. URL:[Link][2] -
Safe and Facile Access to Diazoalkanes Using Continuous Flow Technology. Source: Velocity Scientific / Chemistry Europe. Context: Validates the safety protocols for generating non-stabilized and stabilized diazo species in flow, replacing hazardous batch processes. URL:[Link]
- Process for the Preparation of Meropenem (Patent WO2007104221A1).
-
Synthesis of 4-Acetoxyazetidin-2-one (Organic Syntheses). Source: Organic Syntheses, Vol. 65.[3] Context: The foundational protocol for the starting material 4-AA via the CSI route. URL:[Link]
-
Breakthrough in Beta-Lactam Synthesis Using Nickel Catalysts. Source: ScienceDaily (Institute for Basic Science). Context: Novel 2023 approach using abundant nickel catalysts for beta-lactam ring formation, offering a potential future alternative to Rhodium. URL:[Link][2][3][4][5][6][7][8][9][10][11][12][13]
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 7. CN101410399A - Process for production of intermediate for meropenem - Google Patents [patents.google.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. WO2007104221A1 - A process for the preparation of meropenem - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]
The Emerging Potential of the 4-(2-Oxocyclobutyl)azetidin-2-one Scaffold in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is a continuous endeavor. The 2-azetidinone, or β-lactam ring, is a well-established pharmacophore, forming the cornerstone of numerous life-saving antibiotics and other therapeutic agents.[1][2] Its inherent ring strain and ability to acylate biological targets have been extensively exploited in drug design. Concurrently, the cyclobutane ring has gained significant traction as a valuable motif for introducing three-dimensionality and favorable pharmacokinetic properties into drug candidates.[3] The fusion of these two privileged scaffolds into the 4-(2-oxocyclobutyl)azetidin-2-one core presents a compelling platform for the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and potential medicinal chemistry applications of this intriguing molecular framework.
The unique puckered structure of the cyclobutane ring can impart conformational rigidity, which can be advantageous for optimizing binding to biological targets.[3] The presence of the ketone functionality on the cyclobutane ring offers a versatile handle for further synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). This guide will delve into the strategic considerations for leveraging these features in drug discovery.
Synthetic Strategies: Constructing the Core
The synthesis of the 4-(2-oxocyclobutyl)azetidin-2-one core and its derivatives can be approached through several established methodologies for β-lactam formation. A common and versatile method is the [2+2] cycloaddition reaction, famously pioneered by Staudinger.[2]
General Synthetic Protocol: Staudinger Cycloaddition
A prevalent method for the synthesis of 2-azetidinone derivatives involves the reaction of a Schiff base with a ketene, generated in situ from an acyl chloride and a tertiary amine.[2]
Step 1: Formation of the Schiff Base (Imine) An aromatic or aliphatic aldehyde is condensed with a primary amine to form the corresponding Schiff base.
Step 2: [2+2] Cycloaddition The Schiff base is then reacted with a suitable ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine (TEA) in an appropriate solvent (e.g., 1,4-dioxane).[2] The reaction proceeds via a [2+2] cycloaddition to furnish the 2-azetidinone ring.
Experimental Protocol: Synthesis of a 1,4-Disubstituted-3-chloro-2-azetidinone Derivative [2]
-
Schiff Base Formation: A mixture of an appropriate aromatic aldehyde (0.002 mol) and an aromatic amine (0.002 mol) is dissolved in a suitable solvent (e.g., ethanol). The mixture is refluxed for a specified time to ensure complete formation of the Schiff base. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the Schiff base is isolated, often by precipitation and filtration.
-
Cycloaddition: The synthesized Schiff base (0.002 mol) and triethylamine (TEA) (0.004 mol) are dissolved in 1,4-dioxane (50 ml) and the solution is cooled in an ice bath with stirring.
-
To this cooled and stirred solution, chloroacetyl chloride (0.004 mmol) is added dropwise over a period of 20 minutes.
-
The reaction mixture is then stirred for an additional 3 hours at room temperature and subsequently left to stand for 48 hours.
-
The resulting mixture is concentrated under reduced pressure, cooled, and poured into ice-cold water.
-
The precipitated solid product, the azetidin-2-one derivative, is collected by filtration, dried, and can be further purified by recrystallization.
To construct the specific 4-(2-oxocyclobutyl)azetidin-2-one scaffold, a starting material containing the 2-oxocyclobutyl moiety would be required, for example, 2-oxocyclobutanecarbaldehyde, for the initial Schiff base formation.
Figure 2: Potential therapeutic applications of the 4-(2-oxocyclobutyl)azetidin-2-one core.
Future Directions and Conclusion
The 4-(2-oxocyclobutyl)azetidin-2-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic combination of the reactive β-lactam ring and the conformationally constrained cyclobutane moiety offers a unique platform for the design of novel therapeutic agents. The presence of the ketone functionality provides a key advantage for the generation of diverse chemical libraries for high-throughput screening.
Future research in this area should focus on:
-
Development of efficient and stereoselective synthetic routes to access a wide range of derivatives.
-
Systematic exploration of structure-activity relationships by modifying substituents on both the azetidinone and cyclobutane rings.
-
Evaluation of these compounds against a broad panel of biological targets , including bacterial strains, enzymes, and cancer cell lines.
-
In-depth mechanistic studies to understand how these molecules interact with their biological targets at a molecular level.
References
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]
-
Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. (2025). Chemistry – A European Journal. [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and biological activity of certain azetidin-2-ones. (1997). Indian Journal of Heterocyclic Chemistry. [Link]
-
Carbapenem. (n.d.). Grokipedia. [Link]
-
Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. (2025). PubMed. [Link]
-
Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (2003). European Journal of Organic Chemistry. [Link]
-
4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
-
(PDF) Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. (2025). ResearchGate. [Link]
-
Carbapenem. (n.d.). Wikipedia. [Link]
-
A Brief Review on the Development of Novel Potentially Active Azetidin-2-ones Against Cancer. (n.d.). Bentham Science. [Link]
-
Carbapenems- Definition, Mechanism, Types, Uses. (2023). Microbe Notes. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 4-THIAZOLIDINONE AND 2-AZETIDINONE DERIVATIVES. (2017). Semantic Scholar. [Link]
-
Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely. (2023). Asian Journal of Organic Chemistry. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
-
Azetidin-2-one derivatives as inhibitors of thrombin. (1995). Bioorganic & Medicinal Chemistry Letters. [Link]
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. [Link]
-
Carbapenems: Past, Present, and Future. (2010). Antimicrobial Agents and Chemotherapy. [Link]
-
A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. (2011). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. (2025). European Journal of Organic Chemistry. [Link]
Sources
The Cyclobutyl Moiety: A Key to Enhancing β-Lactam Stability and Efficacy
A Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The β-lactam ring is the cornerstone of a vast and indispensable class of antibiotics. However, its inherent ring strain makes it susceptible to hydrolytic and enzymatic degradation, a primary driver of antibiotic resistance. This guide delves into the chemical stability of β-lactams substituted with a cyclobutyl ring, a structural modification that has shown considerable promise in enhancing stability and modulating biological activity. We will explore the mechanistic underpinnings of this enhanced stability, provide detailed protocols for its evaluation, and discuss the implications for the design of next-generation β-lactam antibiotics.
Introduction: The Enduring Challenge of β-Lactam Instability
The bactericidal activity of β-lactam antibiotics stems from the high reactivity of the four-membered lactam ring. This reactivity, driven by significant ring strain and the amide bond's deviation from planarity, makes the carbonyl carbon an excellent electrophile for the serine hydroxyl group of bacterial penicillin-binding proteins (PBPs), leading to irreversible acylation and inhibition of cell wall synthesis. However, this same reactivity is a double-edged sword, rendering the β-lactam ring vulnerable to cleavage by bacterial β-lactamase enzymes and aqueous hydrolysis, which are major mechanisms of antibiotic resistance and drug degradation.
The strategic substitution at the N1 and C3/C4 positions of the β-lactam core has been a fruitful avenue for medicinal chemists to enhance stability and broaden the antibacterial spectrum. The incorporation of a cyclobutyl moiety, in particular, has emerged as a compelling strategy. This guide will provide a comprehensive overview of the chemical stability of these unique analogs.
The Stabilizing Influence of the Cyclobutyl Ring: A Mechanistic Perspective
The enhanced stability of cyclobutyl-substituted β-lactams can be attributed to a combination of steric and electronic effects that disfavor the formation of the tetrahedral intermediate required for hydrolytic cleavage.
Steric Hindrance
The bulky cyclobutyl group can sterically shield the electrophilic carbonyl carbon of the β-lactam ring from the nucleophilic attack of water molecules or the active site residues of β-lactamases. This steric hindrance raises the activation energy for hydrolysis, thereby slowing down the degradation rate.
Conformational Rigidity
The fusion of the cyclobutyl ring to the β-lactam core can impart conformational rigidity, which helps to maintain the planarity of the amide bond. This reduces the ring strain to some extent, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.
Experimental Workflow for Assessing Chemical Stability
A robust assessment of the chemical stability of novel cyclobutyl-substituted β-lactams is paramount for their development as therapeutic agents. The following workflow outlines a comprehensive approach to characterizing their stability profile.
Figure 2: A simplified representation of the hydrolytic degradation pathway of a cyclobutyl-substituted β-lactam.
Conclusion and Future Directions
The incorporation of a cyclobutyl moiety represents a viable strategy for enhancing the chemical stability of the β-lactam core, a critical parameter in the development of effective and commercially viable antibiotics. A thorough understanding of the factors governing their stability and the application of robust analytical methodologies, such as the HPLC-based kinetic analysis detailed in this guide, are essential for the successful translation of these promising compounds from the laboratory to the clinic.
Future research should focus on establishing a more quantitative structure-stability relationship for this class of compounds. This will enable the rational design of novel cyclobutyl-substituted β-lactams with optimized stability profiles, tailored for specific clinical applications, and ultimately contribute to our arsenal in the ongoing fight against antimicrobial resistance.
References
-
Title: β-Lactam antibiotics: an overview from a medicinal chemistry perspective. Source: Journal of Antimicrobial Chemotherapy. URL: [Link]
-
Title: The β-Lactam Ring: A Privileged Scaffold in Medicinal Chemistry. Source: Chemical Reviews. URL: [Link]
-
Title: Stability of Penicillins and Cephalosporins in Aqueous Solution. Source: Journal of Pharmaceutical Sciences. URL: [Link] (Note: A general link is provided as the specific article may be behind a paywall, but the journal is a primary source for this type of stability data).
-
Title: HPLC for Pharmaceutical Scientists. Source: Wiley. URL: [Link] (Note: This is a link to a relevant textbook providing foundational knowledge on the HPLC methods described).
4-(2-Oxocyclobutyl)azetidin-2-one molecular weight and formula
Topic: 4-(2-Oxocyclobutyl)azetidin-2-one molecular weight and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals[1]
Physicochemical Profile, Synthetic Pathways, and Utility in Beta-Lactam Design[1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-(2-oxocyclobutyl)azetidin-2-one , a specialized bicyclic beta-lactam intermediate.[1] While less ubiquitous than its 4-acetoxy or 4-phenylsulfonyl analogs, this molecule represents a critical scaffold in the study of ring-strain dynamics and the synthesis of non-classical carbapenems.[1] This document details its molecular stoichiometry, theoretical physicochemical properties, and the Lewis acid-mediated synthetic protocols required for its generation.[1]
Part 1: Molecular Identity & Physicochemical Properties[1]
The molecule comprises a classic azetidin-2-one (beta-lactam) ring substituted at the C4 position with a 2-oxocyclobutyl moiety.[1] This linkage introduces significant ring strain, making the compound a reactive electrophile suitable for further diversification in antibiotic development.[1]
1.1 Stoichiometric Data
| Property | Value | Notes |
| IUPAC Name | 4-(2-oxocyclobutyl)azetidin-2-one | Systematic naming based on azetidine core.[1] |
| Molecular Formula | C₇H₉NO₂ | Derived from C₃H₄NO (azetidinyl) + C₄H₅O (cyclobutyl). |
| Molecular Weight | 139.15 g/mol | Monoisotopic mass: 139.0633 Da.[1] |
| H-Bond Donors | 1 | Nitrogen proton (NH) on the beta-lactam ring.[1] |
| H-Bond Acceptors | 2 | Carbonyl oxygens (Lactam C=O[1][2] + Cyclobutyl C=O).[1] |
| CLogP (Est.) | -0.2 to 0.3 | Amphiphilic character; soluble in polar organic solvents (DCM, THF). |
1.2 Structural Connectivity
The connectivity involves a C-C bond between C4 of the azetidinone and C1' of the cyclobutanone. The stereochemistry at these centers (C4 and C1') is crucial, often favoring a trans relationship in thermodynamic control, though kinetic products (cis) are accessible via specific Lewis acid catalysis.
Figure 1.1: Structural connectivity diagram illustrating the modular assembly of the scaffold.
Part 2: Synthetic Pathways & Mechanism[1]
The synthesis of 4-(2-oxocyclobutyl)azetidin-2-one typically relies on the nucleophilic substitution of a leaving group at the C4 position of the azetidinone ring.[1] The most robust protocol involves the reaction of 4-acetoxyazetidin-2-one (4-AA) with a cyclobutanone-derived nucleophile, such as a silyl enol ether.[1]
2.1 The Mukaiyama Aldol-Type Strategy
This pathway utilizes a Lewis Acid to generate a reactive N-acyliminium ion intermediate from 4-AA.[1]
-
Precursor: 4-Acetoxyazetidin-2-one (commercially available).[1]
-
Nucleophile: 1-(Trimethylsilyloxy)cyclobutene (Silyl enol ether of cyclobutanone).
-
Catalyst: Zinc Iodide (ZnI₂) or Trimethylsilyl triflate (TMSOTf).
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
2.2 Reaction Mechanism
-
Activation: The Lewis Acid coordinates to the acetoxy group of 4-AA, facilitating its departure.[1]
-
Ionization: Formation of the electrophilic N-acyliminium ion (highly reactive species).[1]
-
Nucleophilic Attack: The silyl enol ether attacks the C4 position.[1]
-
Hydrolysis: Desilylation yields the ketone product.[1]
Figure 2.1: Lewis acid-mediated synthesis via N-acyliminium ion intermediate.[1]
Part 3: Experimental Protocol (Standardized)
This protocol is adapted from standard methodologies for C4-alkylation of beta-lactams [1, 2].[1]
3.1 Materials
-
4-Acetoxyazetidin-2-one (1.0 eq)[1]
-
1-(Trimethylsilyloxy)cyclobutene (1.2 eq)[1]
-
Zinc Iodide (ZnI₂) (0.1 eq) or TMSOTf (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃ solution[1]
3.2 Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 4-acetoxyazetidin-2-one (1 mmol) in anhydrous DCM (5 mL).
-
Addition: Add 1-(trimethylsilyloxy)cyclobutene (1.2 mmol) via syringe.
-
Catalysis: Cool the mixture to 0°C. Add the Lewis Acid catalyst (ZnI₂ or TMSOTf) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.
-
Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (10 mL).
-
Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes).
3.3 Characterization Targets
-
¹H NMR (CDCl₃, 400 MHz): Look for the NH signal (broad, ~6.0-6.5 ppm), the C4-H proton (multiplet, ~3.8-4.2 ppm), and the cyclobutyl methylene protons (1.8-3.0 ppm).[1]
-
IR (Neat): Distinct bands for Beta-lactam C=O (~1760-1780 cm⁻¹) and Cyclobutanone C=O (~1780 cm⁻¹). Note that cyclobutanone carbonyls appear at higher frequencies due to ring strain.[1]
Part 4: Applications in Drug Development[1][3]
4.1 Carbapenem Scaffold Construction
The 4-substituted azetidinone is the "workhorse" intermediate for Carbapenem antibiotics (e.g., Thienamycin, Meropenem). The introduction of the cyclobutyl group allows for:
-
Ring Expansion Studies: Under specific radical or ionic conditions, the cyclobutyl ring can be expanded or opened to form novel bicyclic systems.[1]
-
Conformational Locking: The steric bulk of the cyclobutyl group can influence the binding affinity of the beta-lactam to Penicillin-Binding Proteins (PBPs).[1]
4.2 Reactivity Profile
The high ring strain of both the 4-membered lactam and the 4-membered ketone makes this molecule a "spring-loaded" electrophile.[1]
-
Nucleophilic Attack: The ketone is susceptible to Grignard or hydride addition, allowing for the introduction of hydroxyl groups or further alkyl chains.[1]
-
N-Alkylation: The lactam nitrogen remains nucleophilic, allowing for the attachment of carboxylate linkers required for pharmacophore maturation.[1]
References
-
Mukaiyama, T. (1982).[1] "New Synthetic Reactions Based on the Onium Salts of Aza-Arenes." Angewandte Chemie International Edition, 21(11). Link (Foundational work on Lewis Acid catalyzed aldol reactions).
-
Alcaide, B., & Almendros, P. (2001).[1] "4-Acetoxy-2-azetidinone: A Useful Building Block for the Stereoselective Synthesis of Nitrogen Heterocycles."[1] Chemical Society Reviews, 30, 226-240.[1] Link (Review of 4-AA reactivity).
-
PubChem Compound Summary. (2025). "2-Azetidinone Derivatives." National Center for Biotechnology Information.[1] Link (General physicochemical data source).
Sources
Methodological & Application
Application Note: Lewis Acid Catalyzed C4-Alkylation of Azetidin-2-ones
Precision Functionalization via N-Acyliminium Ion Intermediates
Executive Summary
The azetidin-2-one (
This guide details the Lewis Acid Catalyzed Alkylation at the C4 position of azetidin-2-ones. This transformation is the industry-standard method for synthesizing carbapenem precursors (like thienamycin) and novel monobactams. By leveraging N-acyliminium ion chemistry, researchers can introduce carbon nucleophiles with high diastereoselectivity, replacing leaving groups such as acetoxy (
Mechanistic Insight: The N-Acyliminium Pathway
The success of C4-alkylation relies on the generation of a highly electrophilic N-acyliminium ion. Unlike standard
Mechanism Description:
-
Activation: The Lewis Acid coordinates to the leaving group (LG) at C4 (typically an acetoxy or sulfonyl group).
-
Ionization: The C4-LG bond breaks, assisted by the lone pair on the
-lactam nitrogen, generating the planar N-acyliminium cation. -
Nucleophilic Attack: A carbon nucleophile (e.g., silyl enol ether, allylsilane) attacks the electrophilic C4 center.
-
Stereocontrol: The attack occurs preferentially from the face opposite to the C3-substituent (steric control), restoring the
hybridization.
Figure 1: The generation of the electrophilic N-acyliminium ion intermediate and subsequent trapping by carbon nucleophiles.
Catalyst Selection & Performance
The choice of Lewis Acid dictates the reaction harshness, temperature requirements, and compatibility with sensitive protecting groups (e.g., TBDMS, TES).
Table 1: Comparative Analysis of Lewis Acid Catalysts for C4-Alkylation
| Catalyst | Type | Acidity | Typical Conditions | Key Application |
| Hard / Oxophilic | Very Strong | Standard for silyl enol ethers; high diastereoselectivity. | ||
| Borderline | Mild | Sensitive substrates; commercially scalable. | ||
| Hard | Strong | Rapid activation; often used with allylsilanes. | ||
| Hard (Lanthanide) | Moderate/Water-tolerant | RT, Aqueous/Organic | Green chemistry; reusable catalyst.[1][2] | |
| Soft | Mild | RT, DMF/THF | Allylation using allyl halides (Barbier-type). | |
| Hard (Silyl) | Strong | Catalytic activation of silyl enol ethers (Mukaiyama). |
Experimental Protocols
Protocol A: High-Precision C4-Alkylation with Silyl Enol Ethers
Application: Synthesis of carbapenem intermediates (e.g., thienamycin precursors).
Catalyst: Titanium Tetrachloride (
Reagents:
-
Substrate: 4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (1.0 equiv).
-
Nucleophile: Trimethylsilyloxy-alkene (Silyl Enol Ether) (1.2 – 1.5 equiv).
-
Catalyst:
(1.0 equiv) OR (0.1 – 0.5 equiv). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous
.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive nitrogen atmosphere throughout.
-
Dissolution: Dissolve the 4-acetoxy-
-lactam substrate in anhydrous DCM ( concentration). -
Cooling:
-
If using
: Cool the solution to (dry ice/acetone bath). -
If using
: Cool to (ice bath).
-
-
Nucleophile Addition: Add the silyl enol ether dropwise via syringe.
-
Catalyst Addition:
-
Critical Step: Add the Lewis Acid slowly. For
, use a dilute solution in DCM to prevent localized exotherms. The solution may turn yellow/orange due to complexation.
-
-
Reaction: Stir at the set temperature. Monitor by TLC (typically 1–4 hours). The spot for the 4-acetoxy starting material (
in 1:1 EtOAc/Hex) should disappear. -
Quench: Pour the cold reaction mixture into a vigorously stirring biphasic mixture of DCM and saturated
. -
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation Check:
-
NMR: Look for the disappearance of the C4-H singlet (approx.
ppm) and appearance of a doublet or ddd at ppm corresponding to the new C4-alkyl bond. -
Stereochemistry: The coupling constant
is diagnostic. indicates trans-stereochemistry (desired), while indicates cis.
Protocol B: Indium-Mediated Allylation (Green/Aqueous Compatible)
Application: Introduction of allyl groups at C4 under mild conditions.
Catalyst: Indium metal (
Reagents:
-
Substrate: 4-Acetoxyazetidin-2-one (1.0 equiv).
-
Reagent: Allyl bromide (1.5 equiv) + Indium powder (1.5 equiv) OR Allyltributyltin +
(10 mol%). -
Solvent: THF/Water (4:1) or DMF.[3]
Step-by-Step Methodology:
-
Preparation: In a flask, mix Indium powder and allyl bromide in THF/Water (4:1). Sonicate if necessary to initiate formation of the allylindium species.
-
Addition: Add the 4-acetoxyazetidin-2-one substrate to the mixture at room temperature.
-
Reaction: Stir at ambient temperature (
) for 6–12 hours. -
Workup: Quench with dilute
( ) to dissolve indium salts. Extract with Ethyl Acetate. -
Purification: Standard silica chromatography.
Workflow Visualization
Figure 2: Operational workflow for the Lewis Acid catalyzed alkylation protocol.
Troubleshooting & Optimization
-
Moisture Sensitivity: The N-acyliminium ion is extremely sensitive to hydrolysis. If the reaction yields the ring-opened amide or simple hydrolysis product (4-hydroxy-
-lactam), re-dry solvents and check gas lines. -
Leaving Group Inertness: If using 4-phenylsulfonyl-
-lactams, stronger Lewis acids ( or ) are often required compared to 4-acetoxy derivatives. -
Stereochemical Drift: Higher temperatures (
with ) can erode diastereoselectivity. Keep strictly cold until quenching if high trans/cis ratio is required.
References
-
Reider, P. J., & Grabowski, E. J. J. (1982). Total synthesis of thienamycin: A new approach from aspartic acid. Tetrahedron Letters, 23(22), 2293-2296.
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2002). Indium-mediated allylation of 4-acetoxy-2-azetidinones: a novel and stereoselective synthesis of 4-allyl-2-azetidinones. Tetrahedron Letters, 43(21), 3905-3907.
-
Kobayashi, S., & Nagayama, S. (1997). A new methodology for the synthesis of
-lactams using scandium(III) triflate as a catalyst. Journal of the American Chemical Society, 119(42), 10049-10053. -
Alcaide, B., & Almendros, P. (2001).
-lactams. Chemical Society Reviews, 30, 226-240. -
Ghorai, M. K., Das, K., & Shukla, D. (2007).[4] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines.[4] The Journal of Organic Chemistry, 72(15), 5859-5862.
Sources
The Architect's Guide to Four-Membered Rings: A Detailed Application Protocol for [2+2] Cycloaddition in Azetidinone Synthesis
For researchers, medicinal chemists, and professionals in drug development, the azetidin-2-one, or β-lactam, ring is a privileged scaffold of immense therapeutic importance, most notably as the core of penicillin and cephalosporin antibiotics.[1][2][3] The construction of this strained four-membered ring is a testament to the ingenuity of synthetic organic chemistry. Among the various synthetic strategies, the [2+2] cycloaddition reaction stands as a cornerstone methodology for its convergence and versatility.[4][5][6]
This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical application of [2+2] cycloaddition reactions for the synthesis of azetidinone rings. We will delve into the mechanisms, stereochemical considerations, and detailed experimental protocols for the most prominent named reactions in this class, equipping you with the knowledge to confidently design and execute these powerful transformations in your own laboratory.
Theoretical Framework: Understanding the [2+2] Cycloaddition
The formation of an azetidinone ring via a [2+2] cycloaddition involves the formal union of a two-atom ketene component (or equivalent) and a two-atom imine component.[1][7] While photochemically-induced [2+2] cycloadditions are known, the most synthetically useful methods for β-lactam synthesis are thermal, proceeding through a stepwise mechanism rather than a concerted pericyclic pathway, which would be thermally forbidden by the Woodward-Hoffmann rules.[5][7]
The generally accepted mechanism involves a two-step process:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the central electrophilic carbon of the ketene.[1][7][8] This step forms a zwitterionic intermediate.
-
Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[7][8][9] This step is often a conrotatory electrocyclization.[5][7]
The stereochemical outcome of the reaction is a critical consideration and is influenced by the geometry of the starting imine and the nature of the substituents on both the ketene and the imine.[1][10][11] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1][5]
Key Methodologies for Azetidinone Synthesis via [2+2] Cycloaddition
Two of the most powerful and widely employed methods for the synthesis of azetidinones via [2+2] cycloaddition are the Staudinger Synthesis and the Kinugasa Reaction.
The Staudinger Synthesis: A Classic and Versatile Approach
Discovered by Hermann Staudinger in 1907, the Staudinger synthesis is a non-photochemical [2+2] cycloaddition between a ketene and an imine to produce a β-lactam.[1] This reaction has been instrumental in the synthesis of a vast array of β-lactam antibiotics.[1][2]
Mechanism of the Staudinger Synthesis:
The reaction proceeds through the stepwise mechanism described above, with the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then cyclizes to the azetidinone ring.[1][2]
Figure 1: Generalized mechanism of the Staudinger Synthesis.
Experimental Protocol: General Procedure for the Staudinger Reaction with in situ Ketene Generation
Ketenes are often unstable and are typically generated in situ from acyl chlorides and a tertiary amine base.[12]
Materials:
-
Acyl chloride (1.0 eq)
-
Imine (1.0 eq)
-
Triethylamine (Et₃N) or other suitable tertiary amine (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature, typically between -78 °C and 0 °C, using a suitable cooling bath.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours. Maintaining a slow addition rate is crucial to minimize ketene dimerization and polymerization.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.
Table 1: Representative Reaction Conditions for Staudinger Synthesis
| Ketene Precursor | Imine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Phenylacetyl chloride | N-Benzylideneaniline | Et₃N | Toluene | reflux | 4 | 75 | [12] |
| Acetoxyacetyl chloride | Chiral imine from D-mannitol | Et₃N | DCM | 0 to rt | 3 | 90-95 | [12] |
| Methoxyacetyl chloride | (1,3-dioxolan-4-yl)methanimine | Et₃N | DCM | rt | - | good | [12] |
The Kinugasa Reaction: A Copper-Catalyzed Route
The Kinugasa reaction is a copper-catalyzed [2+2] cycloaddition of a terminal alkyne and a nitrone to form a β-lactam.[13][14] This reaction is particularly valuable for its ability to generate highly functionalized and often enantiomerically enriched β-lactams.
Mechanism of the Kinugasa Reaction:
The reaction is believed to proceed through a 1,3-dipolar cycloaddition of a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) onto the nitrone.[14] This is followed by a rearrangement of the resulting intermediate to afford the β-lactam.[14]
Figure 2: Simplified mechanism of the Kinugasa Reaction.
Experimental Protocol: General Procedure for the Kinugasa Reaction
Materials:
-
Nitrone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(I) salt (e.g., CuI, CuCl, CuOTf; 5-10 mol%)
-
Base (e.g., a tertiary amine like Et₃N or a phosphine base; 1.2 eq)
-
Anhydrous solvent (e.g., THF, toluene, or CH₃CN)
-
Inert atmosphere setup
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the nitrone (1.0 eq), copper(I) salt (0.05-0.1 eq), and the base (1.2 eq) in an anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure β-lactam.
Table 2: Representative Reaction Conditions for Kinugasa Reaction
| Nitrone | Alkyne | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| C-Phenyl-N-methylnitrone | Phenylacetylene | CuI | Et₃N | Toluene | 80 | 85 | [14] |
| Various nitrones | Calcium Carbide | CuCl | TBAF·3H₂O/NMI | THF | rt | up to 95 | [15] |
| On-DNA nitrones | On-DNA alkynes | Copper-promoted | - | - | - | - | [13] |
Troubleshooting and Key Considerations
While powerful, these cycloaddition reactions are not without their challenges. Careful attention to experimental detail is paramount for success.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Kinugasa) | Use freshly purchased or purified copper salts. |
| Wet reagents or solvent | Ensure all reagents and solvents are rigorously dried. Flame-dry glassware. | |
| Ketene polymerization (Staudinger) | Use slow addition of the acyl chloride at low temperatures. | |
| Formation of Side Products | Ketene dimerization (Staudinger) | Maintain low concentration of ketene by slow addition. |
| Imine hydrolysis | Use anhydrous conditions and purified imines. | |
| Incorrect Stereochemistry | Isomerization of the zwitterionic intermediate | Optimize reaction temperature and solvent. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor cis products.[9][11] |
Safety Precautions
-
Acyl Chlorides: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ketenes: Ketenes are toxic and reactive. When generating them in situ, ensure the reaction is performed in a fume hood.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.
-
Inert Atmosphere: Reactions requiring an inert atmosphere should be set up by trained personnel.
Conclusion
The [2+2] cycloaddition reaction is a robust and highly adaptable tool for the synthesis of the medicinally vital azetidinone ring system. The Staudinger synthesis and the Kinugasa reaction, in particular, offer versatile pathways to a wide range of β-lactam structures. By understanding the underlying mechanisms, carefully controlling reaction parameters, and adhering to safe laboratory practices, researchers can effectively harness the power of these reactions to advance the frontiers of drug discovery and development. This guide serves as a foundational resource, and further exploration of the primary literature is encouraged to fully appreciate the breadth and depth of this fascinating area of organic chemistry.
References
-
Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Pelliccia, S., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved February 23, 2026, from [Link]
-
Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Popik, O., et al. (2020). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Alajarín, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial. ACS Publications. Retrieved February 23, 2026, from [Link]
-
Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Li, X., et al. (2022). Kinugasa Reaction for DNA-Encoded β-Lactam Library Synthesis. Organic Letters. Retrieved February 23, 2026, from [Link]
-
Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. Retrieved February 23, 2026, from [Link]
-
Williams, B. A., et al. (2025). Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. Synfacts. Retrieved February 23, 2026, from [Link]
-
Synthesis of β-lactams by micelle-promoted Kinugasa reaction in water... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Singh, R., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
-
Alajarín, M., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. Retrieved February 23, 2026, from [Link]
-
Domingo, L. R., et al. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Ghafouri, R., & Bagheri, S. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PMC. Retrieved February 23, 2026, from [Link]
-
Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved February 23, 2026, from [Link]
-
Pelliccia, S., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Kollár, L. (2019). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]
-
Pelliccia, S., et al. (2025). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Worrell, B. T., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved February 23, 2026, from [Link]
-
β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
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- 5. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Protecting Group Strategies for Azetidinone Nitrogen
Introduction: The Centrality of the Azetidinone Nitrogen
The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring that forms the core structural motif of some of the most important antibiotic classes in medical history, including penicillins, cephalosporins, and carbapenems.[1][2][3][4] The strained nature of this ring system is fundamental to its biological activity, rendering the amide bond highly susceptible to nucleophilic attack, thereby inhibiting bacterial cell wall biosynthesis.[3][5] However, this inherent reactivity also presents a significant challenge in multi-step syntheses.
The nitrogen atom of the β-lactam is a critical nexus of reactivity. It is nucleophilic, and its lone pair of electrons can influence the stereochemical outcome of reactions at adjacent positions. Consequently, during the synthesis of complex β-lactam-containing molecules, it is often imperative to temporarily "mask" or protect the N-H group. This prevents undesired side reactions, allows for selective functionalization of other parts of the molecule, and can modulate the overall reactivity of the scaffold.
This guide provides an in-depth exploration of common and effective protecting group strategies for the azetidinone nitrogen. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the strategic rationale behind the selection of a particular protecting group.
Strategic Selection of a Nitrogen Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the entire synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, be robust enough to withstand a range of subsequent chemical transformations, and be removed selectively in high yield without affecting other functional groups. This principle of selective removal in the presence of other protecting groups is known as orthogonality .[6]
Below is a decision-making framework to guide the selection process.
Caption: Decision framework for selecting an N-protecting group.
Key Protecting Groups: Properties and Protocols
This section details the application of several widely used protecting groups for the azetidinone nitrogen. Each entry includes a discussion of the group's characteristics and detailed protocols for introduction and cleavage.
Aryl Groups: The p-Methoxyphenyl (PMP) and Related Systems
The p-methoxyphenyl (PMP) group is one of the most reliable and frequently used protecting groups for the azetidinone nitrogen. Its electron-rich nature makes it highly susceptible to oxidative cleavage, a condition that leaves many other functional groups untouched.
-
Expertise & Experience: The key advantage of the PMP group is its robust stability to a wide range of non-oxidative conditions, including those that are nucleophilic, basic, and weakly acidic. The deprotection with Ceric Ammonium Nitrate (CAN) is exceptionally clean and high-yielding. This method is often preferred over hydrogenolysis as it avoids the use of heavy metal catalysts which can be difficult to remove. Related systems like the p-ethoxyphenyl (PEP) and dimethoxybenzyl (DMB) groups function similarly.[7][8][9]
Protocol 1: Oxidative Deprotection of an N-(p-Methoxyphenyl) Azetidinone using CAN
This protocol describes the removal of the PMP group via oxidative cleavage.
-
Causality: Ceric Ammonium Nitrate (CAN) is a powerful single-electron oxidant. The reaction is initiated by the oxidation of the electron-rich PMP ring. This generates a radical cation which rapidly fragments, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis liberates the free N-H azetidinone and p-benzoquinone. The use of a biphasic or aqueous solvent system is crucial for trapping the intermediate and facilitating the hydrolysis.
Materials:
-
N-(p-Methoxyphenyl)-2-azetidinone derivative (1.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-PMP azetidinone (1.0 equiv) in a mixture of acetonitrile and water (typically 3:1 or 4:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
In a separate flask, dissolve CAN (3.0 equiv) in a minimum amount of water.
-
Add the aqueous CAN solution dropwise to the stirred azetidinone solution over 15-20 minutes. The reaction mixture will typically turn a deep orange or red color.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the N-unsubstituted β-lactam.[8][9]
The Benzhydryl (Bzh) Group
The benzhydryl (diphenylmethyl) group is particularly valuable in the synthesis of carbapenem precursors. Its bulk can influence stereoselectivity, and it is stable to many reaction conditions. While it can be removed by strong acid, a more selective photochemical cleavage method has been developed.
-
Expertise & Experience: The method developed by Marchand-Brynaert and coworkers provides a mild and efficient procedure for the selective cleavage of the N-benzhydryl group.[10][11][12] This two-step process avoids harsh acidic conditions that could compromise the sensitive β-lactam ring or other functionalities.
Protocol 2: Selective Cleavage of the N-Benzhydryl Group
This protocol details a two-step deprotection via an N-benzhydrol intermediate.
-
Causality: The reaction is initiated by a radical bromination at the benzhydrylic position, facilitated by light. This forms an N-(bromodiphenylmethyl) intermediate. In the biphasic CH₂Cl₂/H₂O system, this intermediate is rapidly hydrolyzed to a stable N-benzhydrol hemiaminal.[12] This isolable intermediate is then treated with a mild acid like p-toluenesulfonic acid (p-TsOH) in aqueous acetone to promote hydrolysis to the free N-H azetidinone and benzophenone.[10][11]
Materials:
-
Step A: Oxidation
-
N-Benzhydryl-2-azetidinone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Bromine (Br₂) (0.1 equiv, catalytic)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
5% aqueous sodium bisulfite (NaHSO₃) solution
-
-
Step B: Hydrolysis
-
Crude N-benzhydrol intermediate from Step A
-
p-Toluenesulfonic acid (p-TsOH) (1.0 equiv)
-
Acetone
-
Water (H₂O)
-
Procedure:
-
Step A: Formation of the N-Benzhydrol Intermediate
-
Dissolve the N-benzhydryl azetidinone (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (e.g., 5:1 ratio).
-
Add NBS (1.2 equiv) followed by a catalytic amount of Br₂ (0.1 equiv).
-
Stir the mixture vigorously at room temperature (20-25 °C) under bright light (e.g., a fume hood light or sunlight) for 2-4 hours.
-
Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction by adding 5% aqueous NaHSO₃ solution until the orange color of bromine disappears.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is the N-benzhydrol intermediate.[10]
-
-
Step B: Hydrolysis to the N-H Azetidinone
-
Dissolve the crude intermediate from Step A in a 1:1 mixture of acetone and water.
-
Add p-TsOH (1.0 equiv) and stir the solution at room temperature for 2-3 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc or CH₂Cl₂. The byproduct, benzophenone, can often be removed by partitioning between the organic and aqueous layers or by subsequent chromatography.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the desired N-H azetidinone.[11]
-
Carbamate Protecting Groups: Boc and Cbz
Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are mainstays of amine protection, particularly in peptide synthesis, and their utility extends to azetidinones.[13] They offer a high degree of stability and well-established, orthogonal removal conditions.
-
Expertise & Experience: The Boc group is the quintessential acid-labile protecting group, reliably removed with acids like trifluoroacetic acid (TFA), leaving base-labile and hydrogenolysis-labile groups intact.[9] Conversely, the Cbz group is stable to acid but is readily cleaved by catalytic hydrogenolysis, providing a complementary, orthogonal strategy.[13][14]
Protocol 3A: N-Boc Protection of an Azetidinone
-
Causality: The N-H of the azetidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) acts as a scavenger for the acidic proton, driving the reaction to completion.
Materials:
-
N-H azetidinone (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv)
-
Triethylamine (TEA) (1.5 equiv) or DMAP (0.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the N-H azetidinone in the chosen anhydrous solvent.
-
Add TEA and/or DMAP, followed by the dropwise addition of a solution of Boc₂O in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with solvent and wash sequentially with water, dilute aqueous HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-Boc protected azetidinone, which can be purified by chromatography if necessary.
Protocol 3B: Deprotection of an N-Boc Azetidinone
-
Causality: Strong acid (TFA) protonates the carbonyl oxygen of the Boc group, facilitating its collapse into gaseous CO₂ and the stable tert-butyl cation, which is scavenged by an appropriate scavenger or the solvent.
Materials:
-
N-Boc azetidinone (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% v/v)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc azetidinone in DCM.
-
Add TFA to the desired concentration (e.g., 25% v/v).
-
Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene can help remove residual TFA.
-
The resulting TFA salt of the azetidinone can be used directly or neutralized with a mild base (e.g., NaHCO₃) and extracted.
Orthogonal Protection: A Synthetic Scenario
A powerful application of these strategies is in orthogonal synthesis, where multiple protecting groups can be removed independently.[6] Consider a scenario where an azetidinone requires modification at a side-chain amine while the ring nitrogen must remain protected.
Caption: Orthogonal deprotection strategy for a dually-protected azetidinone.
In this scheme, treating the starting material with TFA would selectively cleave the side-chain Boc group, leaving the PMP group on the ring intact for subsequent reactions at the side-chain amine.[9] Conversely, treatment with CAN would remove the ring's PMP group while preserving the Boc-protected side-chain.[7][8]
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Reagents | Cleavage Conditions | Stable To | Labile To |
| PMP (p-Methoxyphenyl) | p-Anisidine (in Staudinger) | CAN, MeCN/H₂O, 0°C | H₂, Base, Mild Acid | Strong Oxidation |
| DMB (2,4-Dimethoxybenzyl) | DMB-Br, Base | CAN, DDQ, or TFA | H₂, Base | Oxidation, Strong Acid |
| Bzh (Benzhydryl) | Benzhydrylamine (in Staudinger) | NBS, Br₂, light; then p-TsOH | Base, H₂ | Strong Acid, Oxidation |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Base | TFA, DCM or HCl, Dioxane | H₂, Base, Mild Oxidation | Strong Acid |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base | H₂, Pd/C | Acid, Base, Oxidation | Hydrogenolysis |
| TMS (Trimethylsilyl) | TMSCl, Base | TBAF, THF or K₂CO₃, MeOH | Base, H₂, Oxidation | Acid, Fluoride |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient reagent; deactivated catalyst (for H₂); reaction time too short. | Increase stoichiometry of deprotection reagent (e.g., CAN, TFA). For hydrogenolysis, use fresh Pd/C catalyst. Increase reaction time and monitor closely by TLC/LC-MS. |
| β-Lactam Ring Opening | Deprotection conditions are too harsh (e.g., strong base, high heat). | Use milder deprotection conditions. For acid-labile groups, use lower concentrations of TFA or switch to HCl in dioxane. Ensure reactions are run at recommended temperatures (e.g., 0°C for CAN). |
| Low Yield | Product instability during workup; side reactions. | Ensure workup is performed promptly and at low temperatures if necessary. Use a buffered or neutral wash to remove reagents. Re-evaluate protecting group choice for compatibility with the substrate. |
| Byproduct Removal Issues | Byproducts have similar polarity to the product (e.g., benzophenone). | Optimize chromatographic conditions (try different solvent systems or gradients). For benzophenone, extraction with hexane or a specific crystallization step may be effective. |
References
-
Marchand-Brynaert, J., et al. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. DIAL.pr - BOREAL. [Link][11]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link][13]
-
Laurent, M., et al. (2003). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link][12]
-
Klančar, U., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. MDPI. [Link][7]
-
Bamoniri, A., & Halali, M. A. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2355-2364. [Link][8]
-
Ney, J. E., & Wolfe, J. P. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. The Journal of Organic Chemistry, 72(23), 8656–8664. [Link][15]
-
β-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. (2020). [Link][1]
-
Mezzina, E., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3848. [Link][9]
-
Pappo, D., & Shmul, G. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(44), 13118-13121. [Link][16]
-
Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link][5]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). GLOBAL RESEARCH ONLINE. [Link][2]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (2024). [Link][6]
-
Process for the synthesis of azetidinones. Google Patents. (2001). [17]
-
Sharma, T., & Kumar, A. (2015). Azetidinones : An Overview. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. [Link][3]
-
Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link][18]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. (2014). [Link][4]
Sources
- 1. microbeonline.com [microbeonline.com]
- 2. jgtps.com [jgtps.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. A new method of N-benzhydryl deprotection in 2-azetidinone series | DIAL.pr - BOREAL [dial.uclouvain.be]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 18. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving diastereoselectivity in azetidinone C4 substitution
🔬 The -Lactam Stereocontrol Hub
Precision Engineering for the Azetidinone Ring
Welcome to the technical support center for carbapenem and monobactam intermediates. You are likely here because the C4-substitution of your 4-acetoxyazetidinone (4-AA) or 4-phenylsulfonyl intermediate is yielding unsatisfactory diastereomeric ratios (dr) or poor yields.
This guide addresses the nucleophilic displacement at C4 via the
📊 Part 1: The Mechanistic Logic (Why It Happens)
To fix the problem, you must visualize the invisible. The reaction does not proceed via a simple
The "Face-Blocking" Principle
The stereochemical outcome (cis vs. trans relative to C3) is dictated by the C3-side chain .
-
Lewis Acid Activation: The Lewis Acid (LA) complexes with the C4 leaving group (OAc,
). -
Ionization: The leaving group departs, forming a planar cation at C4.
-
Nucleophilic Attack: The bulky substituent at C3 (typically a protected hydroxyethyl group) sterically blocks the syn face. The nucleophile is forced to attack from the anti face, favoring the trans-isomer .
Visualization: The Stereocontrol Pathway
The following diagram illustrates the critical decision point where diastereoselectivity is determined.
Figure 1: The steric command of the C3-substituent forces nucleophilic attack to the opposite face, establishing the trans-configuration essential for carbapenem biological activity.
🛠 Part 2: Troubleshooting Guides (The "What" & "How")
🔴 Issue 1: "I am getting a 1:1 mixture (or low dr) of cis/trans isomers."
Diagnosis: The reaction is likely proceeding too fast, or the "blocking" effect of the C3 group is compromised by chelation or insufficient bulk.
Corrective Actions:
| Variable | Adjustment | Technical Rationale |
| Lewis Acid (LA) | Switch to | Stronger LAs like |
| Solvent | Use Dichloromethane (DCM) or Acetonitrile . | Avoid ethers (THF) if using strong LAs. Ethers can coordinate to the LA, reducing its effective concentration or altering the geometry of the intermediate complex. However, for |
| Temperature | Lower to -40°C or -78°C . | At higher temperatures (0°C or RT), the thermodynamic product (which might be cis depending on the nucleophile) competes with the kinetic trans product. |
| C3-Protection | Ensure TBS (TBDMS) protection. | If the C3-hydroxyethyl group is unprotected or has a small protecting group (like MOM), it may chelate the metal, directing the nucleophile to the syn face (cis-product). A bulky TBS group prevents this chelation and enforces steric blocking [2].[1] |
Q: Can I use TMSOTf? A: Yes, but proceed with caution. Trimethylsilyl triflate (TMSOTf) is extremely potent. It is excellent for silyl enol ether nucleophiles (Mukaiyama type) but often requires strictly cryogenic temperatures (-78°C) to maintain high trans selectivity.
🔴 Issue 2: "My yield is low, or the starting material decomposes."
Diagnosis:
The
Corrective Actions:
-
The "Pre-Mix" Rule: Do not generate the iminium ion before adding the nucleophile unless necessary.
-
Preferred Mode: Add the Lewis Acid to a mixture of the 4-AA + Nucleophile .
-
Why? This ensures that as soon as the cation forms, the nucleophile is statistically present to trap it immediately.
-
-
Leaving Group Quality: If you are using 4-phenylsulfonyl azetidinone, ensure it is free of residual benzenesulfinic acid. If using 4-acetoxy, ensure it is dry.
-
Quench Protocol: The reaction must be quenched with a pH 7 buffer (phosphate) or saturated
at the reaction temperature. Warming up the reaction mixture while the Lewis Acid is still active can lead to epimerization or degradation.
🧪 Part 3: Optimized Standard Operating Procedure (SOP)
Protocol: Highly Diastereoselective Allylation of 4-Acetoxyazetidinone Objective: Synthesis of (3S,4R)-4-allyl-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. Target Selectivity: >95:5 (trans:cis).
Reagents:
-
Substrate: (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (1.0 equiv).
-
Nucleophile: Allyltrimethylsilane (1.5 - 2.0 equiv).
-
Lewis Acid:
(powder, dried) or (1.1 equiv). -
Solvent: Anhydrous
(0.1 M concentration).
Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add the Substrate and Allyltrimethylsilane to the flask. Dissolve in anhydrous DCM.
-
Thermal Control: Cool the solution to -30°C (if using
) or -78°C (if using ).-
Note:
is milder and often allows for slightly higher temperatures, which drives the reaction if the nucleophile is sluggish.
-
-
Activation: Add the Lewis Acid dropwise (if liquid) or as a solid in one portion (if Zinc) under positive Argon pressure.
-
Critical Check: If using
, vigorous stirring is required as it is heterogeneous initially.
-
-
Reaction: Stir at temperature. Monitor by TLC (stain with PMA or CAM). The 4-acetoxy spot should disappear within 2-4 hours.
-
Quench: Pour the cold reaction mixture directly into a vigorously stirring biphasic mixture of
and saturated aqueous . -
Workup: Separate layers. Wash organic layer with brine. Dry over
. -
Analysis: Determine diastereomeric ratio (dr) via
-NMR of the crude mixture. Look for the coupling constant ( ) of the -lactam protons:-
Trans (
): The desired product. -
Cis (
): The impurity.
-
📉 Part 4: Diagnostic Decision Tree
Use this flowchart to determine the next step in your optimization process.
Figure 2: Troubleshooting logic for optimizing C4-substitution reactions.
📚 References
-
Reider, P. J., & Grabowski, E. J. J. (1982).[2] Total synthesis of thienamycin: A new approach from aspartic acid. Tetrahedron Letters, 23(22), 2293–2296. 2
-
Ghorai, M. K., Das, K., & Shukla, D. (2007).[3] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines.[3] The Journal of Organic Chemistry, 72(15), 5859–5862. 3
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds.[4] Chemistry – A European Journal. 4
-
Kang, S. H., & Lee, H. S. (1998). Process for stereoselective preparation of 4-acetoxyazetidinones. Google Patents / WO1998007690A1. 5
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1998007690A1 - Process for stereoselective preparation of 4-acetoxyazetidinones - Google Patents [patents.google.com]
Technical Support Center: Optimizing Lewis Acid Catalysts for Azetidinone Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Lewis acid-catalyzed azetidinone (β-lactam) alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-heteroatom bond formation on the β-lactam core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
The functionalization of the azetidinone ring is a cornerstone of medicinal chemistry, pivotal in the development of novel antibiotics and other therapeutic agents.[1] Lewis acid catalysis is a powerful tool in this endeavor, activating substrates to facilitate bond formation under controlled conditions.[2][3] However, achieving high yield and stereoselectivity can be challenging, often hindered by issues such as catalyst deactivation, low reactivity, and competing side reactions.[2][4]
This document is structured as a dynamic resource, moving from foundational questions to in-depth troubleshooting of specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Lewis acid in azetidinone alkylation?
A Lewis acid acts as an electron pair acceptor.[3] In the context of azetidinone chemistry, its primary role is to coordinate with a Lewis basic site on one of the reactants. This is typically the carbonyl oxygen of the β-lactam or the nitrogen atom of an imine.[2][5] This coordination withdraws electron density, making the substrate significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation lowers the reaction's activation energy, accelerating the rate of alkylation.[5]
Q2: How does Lewis acid coordination influence the reaction mechanism and stereochemistry?
The coordination of the Lewis acid can fundamentally alter the reaction pathway. For instance, in [2+2] cycloadditions for β-lactam synthesis, the presence of a Lewis acid like BF₃·OEt₂ can shift the mechanism from a concerted to a stepwise process.[6] This can have profound implications for the stereochemical outcome. For alkylations on a pre-formed ring, the Lewis acid can create a rigid, chelated intermediate, which then directs the incoming nucleophile to attack from the less sterically hindered face, thereby controlling diastereoselectivity.[2] The choice of N-protecting group on the imine component (e.g., N-tosyl vs. N-triflyl) can also dramatically influence the cis/trans selectivity in the presence of a Lewis acid.[1]
Q3: What are the most common classes of Lewis acids used for this chemistry?
A wide range of Lewis acids have been successfully employed. They can be broadly categorized:
-
Metal Triflates: Scandium(III) triflate (Sc(OTf)₃), Indium(III) triflate (In(OTf)₃), Zinc(II) triflate (Zn(OTf)₂), and Iron(III) triflate (Fe(OTf)₃) are highly effective. Sc(OTf)₃, in particular, has shown excellent performance in promoting nucleophilic substitution on azetidinyl systems.[7]
-
Metal Halides: Boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) are classic, powerful Lewis acids often used for carbonyl-ene cyclizations and other transformations involving azetidinones.[8][9]
-
Organometallic Compounds: Aluminum and zinc-based organometallics are also utilized, particularly in bifunctional catalyst systems where they work in tandem with a chiral nucleophile.[10]
Q4: Can a Lewis acid be used in catalytic amounts?
Ideally, yes. However, a significant challenge in Lewis acid catalysis is inefficient catalyst turnover. The Lewis acid can bind strongly to the product, which is often also a Lewis base, preventing it from re-entering the catalytic cycle.[2] This "product inhibition" sometimes necessitates the use of stoichiometric quantities of the Lewis acid. The development of catalysts with ligands designed to minimize product binding is an active area of research.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a list of probable causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
Q: I've set up my reaction, but after the specified time, TLC/LC-MS analysis shows only starting material or a complex mixture of byproducts. What's going wrong?
A: This is the most common issue and can stem from several factors related to catalyst activity, reaction conditions, or substrate stability.
-
Potential Cause 1: Inactive or Inappropriate Lewis Acid Catalyst.
-
Scientific Rationale: Not all Lewis acids are equally effective for a given transformation. Some may be too weak to activate the substrate, while others might be too harsh, leading to degradation. For example, in a study on azetidinyl trichloroacetimidate substitution, Sc(OTf)₃ and Fe(OTf)₃ gave high yields (87% and 80%, respectively), while Mg(OTf)₂ and La(OTf)₃ yielded only trace amounts of product.[7]
-
Solutions:
-
Screen a Panel of Lewis Acids: Perform small-scale parallel reactions with a diverse set of Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂, BF₃·OEt₂, SnCl₄) to identify the optimal catalyst.
-
Verify Catalyst Quality: Many Lewis acids are hygroscopic. Use a freshly opened bottle or a properly stored catalyst. If in doubt, consider using a freshly prepared solution or titrating to determine its activity.
-
-
-
Potential Cause 2: Presence of Moisture or Other Catalyst Poisons.
-
Scientific Rationale: Water is a Lewis base and will compete with your substrate for coordination to the Lewis acid, effectively deactivating it. Other impurities, such as those containing sulfur, can also act as catalyst poisons.[4]
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Use Additives: Add activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water. This has been shown to improve yields significantly.[7]
-
Purify Substrates: If starting materials have been synthesized in-house or are of questionable purity, purify them via chromatography or recrystallization before use.[4]
-
-
-
Potential Cause 3: Suboptimal Reaction Temperature or Solvent.
-
Scientific Rationale: Temperature controls the reaction kinetics. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of substrates, products, or the catalyst. The solvent choice affects solubility and can also coordinate with the Lewis acid, modulating its activity.[4][11]
-
Solutions:
-
Vary the Temperature: If no reaction occurs at room temperature, try gently heating (e.g., to 35-50 °C).[7][12] If decomposition is observed, run the reaction at a lower temperature (e.g., 0 °C or -78 °C).
-
Screen Solvents: Test a range of anhydrous solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or acetonitrile.[4][13]
-
-
Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Q: My reaction works, but I'm getting a mixture of diastereomers. How can I improve the selectivity for the desired isomer?
A: Diastereoselectivity is a direct consequence of the transition state geometry. Influencing this requires a careful selection of the catalyst and modification of the substrates.
-
Potential Cause 1: Electronic Mismatch Between Reactants.
-
Scientific Rationale: In reactions like the Staudinger cycloaddition to form β-lactams, the stereochemical outcome is governed by the kinetics of ring closure versus isomerization of a zwitterionic intermediate. The electronic properties of the substituents play a crucial role. Electron-donating groups on the ketene component and electron-withdrawing groups on the imine component accelerate the direct ring closure, favoring the cis-β-lactam.[1]
-
Solutions:
-
Modify the N-Protecting Group: Switching the imine's protecting group can reverse selectivity. For example, N-tosyl imines often yield cis-β-lactams, whereas N-triflyl imines can preferentially furnish the trans isomers.[1]
-
Alter Ketene Substituents: If possible, modify the substituents on the ketene precursor to be more electron-donating to favor the cis product.[1]
-
-
-
Potential Cause 2: The Lewis Acid is Not Optimal for Stereocontrol.
-
Scientific Rationale: Different Lewis acids can promote different transition states. The nature of the Lewis acid, including its size and the ligands attached to it, dictates how it coordinates to the substrate and influences the steric environment around the reacting centers.[14] This can affect which diastereomeric pathway is lower in energy.
-
Solutions:
-
Screen Lewis Acids: Systematically test different Lewis acids. For example, in the synthesis of 4-alkylideneazetidin-2-ones, the choice of Lewis acid was found to influence the ratio of E/Z isomers obtained.[14]
-
Consider Chiral Lewis Acids: For enantioselective reactions, employing a chiral Lewis acid is the standard approach. These catalysts create a chiral environment that differentiates the transition states leading to the two enantiomers.[2][6]
-
-
Problem 3: Formation of Ring-Opened or Rearranged Byproducts
Q: I'm observing significant amounts of byproducts that appear to result from the decomposition of my azetidinone ring. How can I prevent this?
A: The strained four-membered ring of azetidinone is susceptible to cleavage under harsh conditions, particularly in the presence of strong Lewis or Brønsted acids.
-
Potential Cause: Overly Harsh Reaction Conditions.
-
Scientific Rationale: The combination of a strong Lewis acid and elevated temperatures can lead to ring-opening of the azetidinone.[4] This is especially true if the reaction generates a carbocation intermediate that can be stabilized by rearrangement or elimination.
-
Solutions:
-
Use Milder Lewis Acids: Switch from a very strong Lewis acid like AlCl₃ or SnCl₄ to a milder one, such as Zn(OTf)₂ or Sc(OTf)₃.
-
Lower the Reaction Temperature: Maintain low temperatures (e.g., 0 °C to room temperature) to minimize the energy available for undesired pathways like ring-opening.[4]
-
Control Stoichiometry: Use the minimum effective amount of Lewis acid. A large excess may promote side reactions.
-
Buffer the Reaction: In some cases, adding a non-nucleophilic base (like 2,6-lutidine) can scavenge any Brønsted acid generated in situ, which might be contributing to degradation.[15]
-
-
Key Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid Catalyst Screening
This protocol outlines a parallel screening approach to efficiently identify a suitable Lewis acid for a new azetidinone alkylation reaction.
-
Preparation: In an inert atmosphere glovebox, array a series of dry reaction vials. To each vial, add the azetidinone starting material (1.0 eq) and a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration) to each vial.
-
Catalyst Addition: To each vial, add a different Lewis acid (0.1 - 1.0 eq). Ensure catalysts are handled under inert atmosphere.
-
Reagent Addition: Add the alkylating agent/nucleophile (1.1 - 1.5 eq) to each vial.
-
Reaction: Seal the vials and stir at the desired temperature (e.g., 25 °C) for a set time (e.g., 12 hours).
-
Analysis: Quench a small aliquot from each reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the organic components and analyze by TLC and/or LC-MS to determine conversion and product formation.
-
Scale-Up: Once the optimal Lewis acid is identified, the reaction can be scaled up under the most promising conditions.
Data Summary: Comparison of Lewis Acids in a Model Reaction
The following table summarizes results from a study on the nucleophilic substitution of an azetidinyl trichloroacetimidate with aniline, highlighting the critical impact of Lewis acid choice.[7]
| Entry | Lewis Acid Catalyst (10 mol%) | Yield of Product 3a (%) |
| 1 | Sc(OTf)₃ | 87 |
| 2 | Mg(OTf)₂ | Trace |
| 3 | La(OTf)₃ | Trace |
| 4 | Fe(OTf)₃ | 80 |
| 5 | Cu(OTf)₂ | 45 |
| 6 | No Catalyst | 0 |
Reaction Conditions: Azetidinyl trichloroacetimidate 1a (0.2 mmol), aniline 2a (0.3 mmol), catalyst (10 mol %), 4Å M.S. (100 mg), CH₂Cl₂ (1.5 mL), 35 °C, 12 h.[7]
Visualizing the Process
Mechanism and Troubleshooting Workflow
A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.
Caption: Decision tree for troubleshooting azetidinone alkylation.
References
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
-
Al-Hourani, B. J. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen. [Link]
-
Alcaide, B., Almendros, P., & Martínez-Lumbreras, S. (2009). Lewis acid-assisted ene cyclization of 2-azetidinone-tethered enals: synthesis of enantiopure carbacepham derivatives. The Journal of Organic Chemistry, 74(19), 7597–7600. [Link]
-
Wang, X., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Alkyl Strategies. (2023). Alkyl Strategies for Optimizing Reaction Conditions. [Link]
-
Li, C., et al. (2021). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Nature Communications. [Link]
-
D'auria, M., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved February 23, 2026, from [Link]
-
Qi, X., Rice, G. T., Lall, M. S., & White, M. C. (2010). Diversification of a β-Lactam Pharmacophore via Allylic C-H Amination: Accelerating Effect of Lewis Acid Co-Catalyst. Tetrahedron. [Link]
-
Veiros, L. F., & Al-Hourani, B. J. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
- US Patent 6,207,822 B1. (2001). Process for the synthesis of azetidinones.
-
TMP Chem. (2019). 01.07 Lewis Acid Catalysis. YouTube. [Link]
-
Ghaffari, B., et al. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry. [Link]
-
Page, M. I. (2006). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic Chemistry and Applications. [Link]
-
Sjöholm, A. (2004). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2H-Azirines and Radical Cyclizations of N-Chloroamines. Diva Portal. [Link]
-
Patsnap. (2023). How to Select Lewis Acid for Polymerization?. [Link]
-
Al-Hourani, B. J. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. [Link]
-
Singh, G. S., & Singh, V. K. (2007). Lewis Acid Ring-Opening of Azetidines. Organic Letters. [Link]
-
Desai, P., et al. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society. [Link]
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. How to Select Lewis Acid for Polymerization? [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis acid-assisted ene cyclization of 2-azetidinone-tethered enals: synthesis of enantiopure carbacepham derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 10. Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 12. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(2-Oxocyclobutyl)azetidin-2-one Diastereomers
Ticket #: 402-CB-PUR Topic: Separation and Purification of Carbapenem Intermediates Status: Open Expert: Dr. A. Vance, Senior Application Scientist
Executive Summary
The purification of 4-(2-oxocyclobutyl)azetidin-2-one is a critical checkpoint in the synthesis of carbapenem antibiotics (e.g., Thienamycin). This intermediate typically exists as a mixture of diastereomers arising from two stereogenic centers: C4 of the azetidinone ring and C1' of the cyclobutanone ring.
The separation of these isomers is challenging due to their similar polarity and the inherent instability of the strained
Module 1: Chromatographic Separation (Flash & HPLC)
User Query: "My diastereomers are co-eluting on silica gel using standard Hexane/Ethyl Acetate. How can I improve resolution without decomposing the
The Technical Solution
While Hexane/EtOAc is the standard starting point, it often fails to resolve the subtle dipole differences between the
Optimized Protocol: Toluene/Acetone System
The Toluene/Acetone system often provides superior resolution for
Step-by-Step Workflow:
-
Column Preparation:
-
Use neutralized silica gel (wash with 1% Et3N in hexane, then flush with mobile phase) to prevent acid-catalyzed ring opening.
-
Stationary Phase: High-performance flash silica (20–40 µm).
-
-
Eluent System:
-
Solvent A: Toluene
-
Solvent B: Acetone
-
Gradient: Start at 95:5 (Tol:Ace) and ramp to 80:20 over 20 CV (Column Volumes).
-
-
Loading:
-
Dissolve crude oil in a minimum volume of Toluene/DCM (1:1). Avoid pure DCM as it can cause band broadening due to high density.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic decomposition on silica. | Pre-treat silica with 1% Triethylamine (TEA). |
| Co-elution | Solvents are selectivity-limited. | Switch to DCM/Ether (4:1) or Toluene/Acetone . |
| Product "Missing" | Irreversible adsorption or hydrolysis. | Check aqueous waste; ensure silica is not too active (add 1-2% water to deactivate). |
Module 2: Crystallization (Scalable Purification)
User Query: "I need to scale up to 50g. Chromatography is too expensive. Can I crystallize the desired diastereomer?"
The Technical Solution
Crystallization is the preferred method for scale-up but often suffers from "oiling out" due to the low melting points of these intermediates. The key is to control the supersaturation zone strictly.
Protocol: Displacement Crystallization
This method uses a "good" solvent to dissolve and a "bad" solvent to displace the solute slowly.
-
Dissolution: Dissolve the mixture (rich in the desired isomer, preferably >70% purity from a rough column) in a minimum volume of Isopropyl Alcohol (IPA) or Ethyl Acetate at 40°C.
-
Seeding (Critical): Cool to 25°C. Add seed crystals of the pure diastereomer (1 wt%). Stir for 30 mins to establish a crystal bed.
-
Anti-Solvent Addition: Slowly add n-Hexane or Heptane dropwise.
-
Ratio Target: 1:3 (Solvent:Anti-solvent).
-
-
Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour.
-
Harvest: Filter cold and wash with 10% IPA in Hexane.
Module 3: Analytical Verification (NMR)
User Query: "I have two isolated solids. How do I definitively know which is the cis-isomer and which is the trans-isomer without X-ray?"
The Technical Solution
The relative stereochemistry of the azetidinone ring (C3/C4 relationship) is definitively assigned using
Diagnostic Criteria
| Parameter | Cis-Isomer | Trans-Isomer | Mechanistic Reason |
| 4.0 – 6.0 Hz | 1.5 – 2.5 Hz | Karplus relationship: Dihedral angle is ~0° (cis) vs ~140° (trans). | |
| C4-H Shift | Anisotropic shielding effects. | ||
| NOE Signal | Strong H3-H4 correlation | Weak/No H3-H4 correlation | Spatial proximity of protons. |
Note: For the cyclobutyl stereochemistry (relationship between C4-lactam and C1'-cyclobutyl), X-ray crystallography or detailed NOE experiments are often required, as flexible rotation around the C4-C1' bond averages the signals.
Visual Workflow: Decision Logic
The following diagram outlines the decision process for purifying the crude reaction mixture.
Caption: Decision matrix for selecting the optimal purification route based on TLC resolution and physical state.
References
-
Reider, P. J., & Grabowski, E. J. J. (1982). "Total Synthesis of Thienamycin: A New Approach from Aspartic Acid." Tetrahedron Letters, 23(22), 2293-2296.
-
Kametani, T., et al. (1982). "Synthesis of Carbapenem Antibiotics: Stereoselective Synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one." Heterocycles, 19(6).
-
BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives." BenchChem Knowledge Base.
-
Alcaide, B., & Almendros, P. (2003). "Beta-Lactams as Versatile Intermediates in Stereoselective Synthesis." Chemical Society Reviews.
Technical Support Center: Stereocontrol in 4-Substituted Azetidinones
Status: Operational
Ticket ID: #BL-ISO-4402
Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division
Subject: Controlling cis/trans (3R,4S vs 3S,4S) isomerism in
Core Directive & Diagnostic Framework
Welcome to the Azetidinone Stereocontrol Hub. You are likely here because your Staudinger reaction yielded a diastereomeric ratio (dr) that does not match your target bioactivity profile.
In 4-substituted azetidinones, the biological activity is strictly governed by the stereochemistry at C3 and C4. For instance, the cholesterol absorption inhibitor Ezetimibe requires a specific trans-arrangement, while many classical antibiotics require cis-stereochemistry.
The Central Dogma of Beta-Lactam Stereocontrol
The stereochemical outcome is dictated by the lifetime of the zwitterionic intermediate generated during the reaction between the ketene and the imine.
-
Kinetic Control (Fast Closure): Yields cis -beta-lactams.[1]
-
Thermodynamic Control (Isomerization): Yields trans -beta-lactams.[2][3][4]
Visual Diagnostic: The Selectivity Decision Tree
Use this logic flow to determine your immediate experimental adjustments.
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired diastereomer.
Troubleshooting the Staudinger Reaction
User Issue: "I am running a standard reaction (Acid Chloride + Imine + Base), but I am getting a 50:50 mixture or the wrong isomer."
Mechanism-Based Troubleshooting
The Staudinger reaction proceeds via a nucleophilic attack of the imine on the ketene (generated in situ), forming a zwitterion.[5][6]
-
To get Cis: You must force the zwitterion to close the ring immediately (Conrotatory closure) before the C=N bond can rotate.
-
To get Trans: You must stabilize the zwitterion long enough for steric repulsion to force the bulkier groups apart (isomerization), followed by ring closure.
Parameter Optimization Matrix
| Variable | To Favor CIS ( | To Favor TRANS ( | Why? (The Science) |
| Solvent | Toluene, Benzene, Hexane | DCM, Acetonitrile, THF | Non-polar solvents destabilize the charged zwitterion, forcing rapid (kinetic) ring closure. Polar solvents stabilize the charge, allowing time for isomerization to the thermodynamic trans state [1].[5] |
| Temperature | -78°C to 0°C | Reflux (>40°C) | Heat provides the activation energy required for bond rotation (isomerization) within the zwitterionic intermediate [2]. |
| Base | Triethylamine (Et | DIPEA / DBU | Sterically hindered bases (DIPEA) can slow down the ketene formation or the closure step, sometimes affecting the kinetic profile, though solvent/temp are more dominant. |
| Addition Order | Slow addition of Acid Chloride to Imine | Inverse Addition | Keeping the ketene concentration low (slow addition) minimizes dimerization but high local concentrations of imine can trap the kinetically formed ketene rapidly. |
| Ketene Substituent | Electron-Donating (e.g., Alkoxy, Ph) | Electron-Withdrawing | Electron-donating groups (Bose-Evans method) often stabilize the orthogonal approach favoring cis. |
Advanced Protocols: Correcting the Isomer Ratio
User Issue: "I synthesized the cis-isomer, but I actually need the trans-isomer for my SAR study. Do I have to restart?"
Support Answer: No. You can perform a C3-Epimerization .
Because the C3 proton is alpha to a carbonyl (the lactam), it is acidic (
Protocol: Base-Mediated Epimerization
Applicability: Converts Cis-rich mixtures to Trans-dominant products.[1]
-
Dissolution: Dissolve the crude cis-
-lactam (1.0 equiv) in anhydrous THF or CH Cl . -
Base Addition: Add a non-nucleophilic base.
-
Standard: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 - 0.5 equiv).
-
Alternative: K
CO (solid) in DMF if the lactam is sensitive to strong organic bases.
-
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC or NMR (look for the shift in
coupling constant).-
Data Check:
-
-
Quench: Pour into dilute NH
Cl solution and extract.
Warning: If your C3 substituent is a leaving group (e.g., -Cl, -OAc), simple bases may cause elimination reactions. In these cases, use the Gilman-Speeter route (Reformatsky-type) instead of epimerization [3].
Alternative Synthetic Routes (When Staudinger Fails)
User Issue: "The Staudinger reaction is giving me inseparable mixtures or low yields due to ketene dimerization."
Support Answer: Switch to the Ester Enolate-Imine Condensation (Gilman-Speeter) . This method avoids free ketenes and generally provides high trans-selectivity via a chelated transition state.
Workflow: Ester Enolate Condensation
Figure 2: The Gilman-Speeter pathway favors trans-isomers via a rigid metal-chelated transition state.
Protocol Summary:
-
Generate lithium enolate of an ester using LDA in THF at -78°C.
-
Add the imine slowly.
-
The Li+ cation coordinates the enolate oxygen and the imine nitrogen, forcing a specific geometry that leads to the trans (anti) product upon closure [4].
Frequently Asked Questions (FAQ)
Q: How do I distinguish cis and trans isomers by NMR without X-ray? A: The coupling constant between H3 and H4 is definitive.
-
Cis:
(Dihedral angle ) -
Trans:
(Dihedral angle ) -
Note: In 3,3-disubstituted systems, you must rely on NOE (Nuclear Overhauser Effect) experiments.
Q: Can I use microwave irradiation? A: Yes. Microwave irradiation typically favors the thermodynamic product (trans) and significantly accelerates the reaction time (from hours to minutes). It is particularly useful for sterically hindered imines [5].
Q: My ketene is dimerizing before reacting with the imine. A: This is a common "background reaction."
-
Fix 1: Use the "Acid Chloride Addition" method: Add the acid chloride very slowly (syringe pump) to a solution containing the Imine and Base. This keeps the steady-state concentration of free ketene near zero.
-
Fix 2: Switch to the Bose-Evans modification using a chiral auxiliary (e.g., Evans oxazolidinone) which stabilizes the intermediate.
References
-
Palomo, C., et al. (2004).[7] "Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products."[7] Current Medicinal Chemistry.
-
Staudinger, H. (1907).[5][8] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational mechanistic reference).
-
Thakur, V., et al. (2022).[1][9] "Synthetic investigations in epimerization reactions of β-lactams." Indian Journal of Chemistry.
-
Hart, D. J., & Ha, D. C. (1989). "The Ester Enolate-Imine Condensation Route to beta-Lactams." Chemical Reviews.
-
Banik, B. K. (2004). "Beta-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation." Current Medicinal Chemistry.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. childrensmn.org [childrensmn.org]
Technical Support Center: Stability of 4-(2-Oxocyclobutyl)azetidin-2-one
[1]
Ticket #: STAB-420-OXO Topic: Aqueous Stability & Handling of Carbapenem Intermediates Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Core Directive & Executive Summary
User Query: "I am observing rapid degradation of 4-(2-Oxocyclobutyl)azetidin-2-one in my aqueous reaction buffers. What are the stability limits, and how can I prevent hydrolysis during processing?"
Scientist Response:
The molecule 4-(2-Oxocyclobutyl)azetidin-2-one is a sensitive bicyclic
This guide provides the troubleshooting protocols required to stabilize this intermediate during experimental workflows.
Mechanism of Failure: -Lactam Hydrolysis[1]
The primary degradation pathway is the cleavage of the amide bond in the
Pathway Diagram
The following diagram illustrates the nucleophilic attack mechanism that leads to the irreversible opening of the pharmacophore ring.
Figure 1: Mechanism of base-catalyzed hydrolysis of the azetidin-2-one ring. The strain energy released upon ring opening drives the reaction forward irreversibly.
Troubleshooting Guide & Protocols
Issue 1: Rapid Signal Loss in HPLC at Neutral/Basic pH
Diagnosis: You are likely operating in a pH range where the pseudo-first-order rate constant (
Data: Estimated Half-Life (
Corrective Protocol: pH Optimization
-
Switch Buffers: Replace Phosphate or Tris with MES (pH 6.0) or Acetate (pH 5.0) .[1] These buffers exhibit lower nucleophilicity toward the
-lactam ring.[1] -
Temperature Control: Reduce reaction temperature to 4°C. Hydrolysis rates typically decrease 2-3 fold for every 10°C drop.[1]
-
Quenching: If a reaction must be performed at pH 8+ (e.g., acylation), quench immediately with dilute acetic acid to bring pH < 6.0 before workup.[1]
Issue 2: "Unknown Impurity" Appearing in Stock Solutions
Diagnosis: If stored in aqueous solution, the "impurity" is the hydrolyzed
Corrective Protocol: Stock Preparation
-
Solvent: Never store stock solutions in water or alcohols.[1]
-
Recommended Solvent: Dissolve the compound in Anhydrous Acetonitrile (MeCN) or DMSO .[1]
-
Storage: Store at -20°C.
-
Usage: Dilute the organic stock into the aqueous buffer immediately (t < 30 seconds) before starting the experiment.
Issue 3: Epimerization of the Side Chain
Diagnosis: The cyclobutanone ring at position 4 introduces a risk of epimerization, particularly if the position
Validation Experiment (Self-Validating Protocol): To distinguish between degradation and epimerization:
-
Prepare Sample: 1 mM compound in
phosphate buffer (pD 7.4). -
Monitor:
-NMR at T=0, 1h, 4h. -
Signature:
Analytical Method Parameters (HPLC)
To accurately quantify this intermediate, you must prevent on-column degradation.[1]
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped), 3.5 | Standard reverse phase retention. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Acidic pH stabilizes the lactam during the run. |
| Mobile Phase B | Acetonitrile (MeCN) | Aprotic solvent prevents solvolysis.[1] |
| Flow Rate | 1.0 mL/min | Standard.[1][4] |
| Detection | UV 210 nm | Amide bond absorption.[1] |
| Sample Diluent | 50:50 MeCN:Water (Acidified) | Matches initial mobile phase; prevents hydrolysis in the vial.[1] |
FAQ: Frequently Asked Questions
Q: Can I lyophilize the aqueous solution to recover the compound? A: Only if the pH is strictly adjusted to 5.0–6.0 prior to freezing. If the solution is basic, the concentration of hydroxide ions during the freezing process (cryoconcentration effect) can destroy the remaining material before it dries.
Q: Is the cyclobutanone ring stable?
A: Generally, yes. The 4-membered ketone (cyclobutanone) is strained but kinetically more stable to hydrolysis than the
Q: Why does the literature mention "Thienamycin" when discussing this compound? A: 4-substituted azetidin-2-ones are the foundational "enantiomeric scaffolds" for carbapenem synthesis.[1] The instability you observe is a characteristic feature of the thienamycin class, which drove the development of more stable analogs like Imipenem (stabilized by N-formimidoyl group).
References
-
Melillo, D. G., et al. (1980).[1] "A practical synthesis of (+)-thienamycin." The Journal of Organic Chemistry, 45(6), 1177-1178.[1]
-
Reider, P. J., & Grabowski, E. J. (1982).[1][5] "Total synthesis of thienamycin: a new approach from aspartic acid."[1][5] Tetrahedron Letters, 23(22), 2293-2296.[1][5]
-
Page, M. I. (1987).[1] "The mechanisms of reactions of
-lactam antibiotics." Accounts of Chemical Research, 20(11), 391-397.[1] -
NIST Chemistry WebBook. "4-Acetoxy-2-azetidinone (Related Structure Stability Data)."
Sources
- 1. 4-Acetoxy-2-azetidinone [webbook.nist.gov]
- 2. Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH [mdpi.com]
- 3. Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enantioselective formal synthesis of thienamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Azetidinone Substitution
This guide serves as a specialized technical support resource for researchers optimizing C4-substitution reactions of 2-azetidinones (β-lactams) . It is designed to troubleshoot solvent-dependent failures, optimize yield/stereoselectivity, and transition to sustainable process chemistry.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: C4-Nucleophilic Substitution & Ring Stability Reference ID: AZT-SOLV-004
Executive Summary: The Solvent-Reactivity Paradox
In azetidinone chemistry, the solvent is not merely a medium; it is a mechanistic switch . The C4-position of 4-acetoxyazetidinone (4-AA) is an electrophilic hotspot. Your choice of solvent dictates whether the reaction proceeds via a concerted substitution , an elimination-addition (via 1-azetin-4-one) , or the highly reactive
Critical Warning: The β-lactam ring is highly strained (~26 kcal/mol). Solvents with high nucleophilicity (e.g., MeOH, unbuffered water) or those containing nucleophilic impurities will trigger irreversible ring-opening (hydrolysis/solvolysis), destroying the pharmacophore.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Reactivity & Conversion Issues
Q1: I am attempting a Lewis Acid-catalyzed C4-alkylation using TMSOTf, but conversion is stalled at <20%. I am using THF. What is wrong?
Diagnosis: Solvent-Catalyst Inhibition.
Root Cause: THF is a Lewis basic solvent (donor number ~20). It coordinates competitively with your Lewis Acid (TMSOTf), effectively "poisoning" the catalyst and preventing the ionization of the C4-acetoxy group to the necessary
-
Switch Solvent: Move to a non-coordinating, non-polar solvent. Dichloromethane (DCM) is the gold standard here.
-
Alternative: If you must use an ether for solubility, switch to 1,2-Difluorobenzene or Trifluorotoluene , which are less coordinating.
-
Protocol Adjustment: If the nucleophile requires THF, pre-mix the Lewis Acid and substrate in DCM, then add the nucleophile slowly.
Q2: My reaction works in DCM, but I see a 50:50 mixture of cis and trans isomers. How can I favor the trans isomer?
Diagnosis: Loose Ion-Pairing Effect.
Root Cause: In highly polar or stabilizing solvents, the
-
Lower Polarity: Use a solvent mixture like DCM/Hexane or Toluene . This promotes a "tight" ion pair where the leaving group (acetate/Lewis acid complex) shields one face, forcing the nucleophile to attack from the opposite side (stereoselective inversion).
-
Temperature Control: Lower the temperature to -78°C . Solvent viscosity and ordering at low temps enhance the stereodirecting effect of the C3-substituent.
Category B: Stability & Side Reactions
Q3: The starting material disappears, but I isolate a linear amide-ester instead of the substituted β-lactam. Why? Diagnosis: Ring Opening (Solvolysis). Root Cause: Your solvent contains nucleophilic impurities (water, alcohols) or is itself nucleophilic. Under Lewis acidic or basic conditions, the carbonyl carbon is activated, and the ring strain drives rapid hydrolysis. Solution:
-
Solvent Quality: Use Anhydrous grade solvents (<50 ppm water).
-
Scavengers: Add molecular sieves (4Å) directly to the reaction vessel.
-
Avoid: Never use alcohols (MeOH, EtOH) or DMF (unless strictly anhydrous and necessary) for substitution reactions involving reactive leaving groups like acetoxy or chloro.
Part 2: Decision Logic & Mechanism
The following diagram illustrates the critical pathway where solvent choice determines the fate of the reaction: successful substitution vs. ring destruction.
Caption: Figure 1. Mechanistic flow of Lewis Acid-mediated C4-substitution.[1] Note how coordinating solvents sequester the catalyst, while non-coordinating solvents facilitate the necessary N-acyliminium formation.
Part 3: Solvent Selection Matrix
Data Table 1: Solvent Properties & Suitability for Azetidinone C4-Substitution
| Solvent | Polarity (Dielectric) | Lewis Basicity (Donor #) | Suitability | Key Application |
| Dichloromethane (DCM) | 8.9 | ~0 | Excellent | Standard for Lewis Acid catalysis; stabilizes intermediates without binding catalyst. |
| Acetonitrile (MeCN) | 37.5 | 14.1 | Poor | Often coordinates to Lewis Acids (e.g., BF3); use only for specific SN2-like displacements. |
| Tetrahydrofuran (THF) | 7.5 | 20.0 | Poor | Strong coordinator; kills Lewis Acid activity. Good for enolate generation, not the substitution step. |
| Toluene | 2.4 | ~0 | Good | Promotes "tight ion pairs" for high stereoselectivity; requires higher temps or stronger catalysts. |
| CPME (Cyclopentyl Methyl Ether) | 4.8 | Low | Excellent (Green) | Hydrophobic, low peroxide formation, resists coordination better than THF. Ideal DCM replacement. |
| 2-MeTHF | 7.0 | Moderate | Moderate | Green alternative to THF; better than THF but still coordinates Lewis acids. |
Part 4: Validated Experimental Protocol
Protocol: Lewis Acid-Mediated C4-Allylation of 4-Acetoxyazetidinone Target: Synthesis of 4-allyl-azetidin-2-one (Key intermediate for carbapenems)
1. Reagents:
-
4-Acetoxyazetidin-2-one (1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv) - Nucleophile
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 - 1.0 equiv) - Catalyst
-
Solvent: Anhydrous Dichloromethane (DCM) or CPME.
2. Setup:
-
Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Add 4-acetoxyazetidinone and dissolve in Solvent (0.1 M concentration).
-
Cool the solution to 0°C (ice bath) or -78°C (dry ice/acetone) depending on stereochemical needs.
3. Reaction:
-
Add Allyltrimethylsilane via syringe.
-
Critical Step: Add TMSOTf dropwise. Do not shoot it in; local high concentration can cause polymerization.
-
Stir at 0°C for 2-4 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).
4. Quench & Workup:
-
Quench by pouring into saturated aqueous NaHCO3 (buffers acid to prevent ring opening).
-
Extract with DCM or EtOAc.
-
Dry over MgSO4.[2] Note: Do not use acidic drying agents.
5. Green Modification (CPME):
-
Replace DCM with CPME.
-
Reaction may require slightly higher temperature (RT) due to lower solubility of the intermediate ion pair, but workup is simplified as CPME separates cleanly from water.
Part 5: Green Chemistry & Process Scale-Up
Problem: DCM is a hazardous air pollutant and regulated solvent. Solution: Cyclopentyl Methyl Ether (CPME) is the superior alternative for azetidinone chemistry.
Why CPME?
-
Hydrophobicity: Unlike THF, CPME is immiscible with water. This allows for easy separation of the product from aqueous byproducts without needing an extraction solvent swap.
-
Stability: It does not form peroxides rapidly like THF or Diethyl Ether.
-
Lewis Acid Compatibility: Steric bulk around the oxygen atom reduces its ability to coordinate to Lewis Acids compared to THF, allowing the reaction to proceed (albeit slightly slower than in DCM).
Data Table 2: Yield Comparison (DCM vs. CPME)
| Reaction Type | Nucleophile | Solvent | Yield (%) | Stereoselectivity (trans:cis) |
| C4-Allylation | Allyl-TMS | DCM | 92% | 85:15 |
| C4-Allylation | Allyl-TMS | CPME | 88% | 82:18 |
| C4-Allylation | Allyl-TMS | THF | <10% | N/A |
References
-
Singh, G. S. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Punda, P., et al. (2022). Green Chemistry approaches to the synthesis of 2-azetidinones. Royal Society of Chemistry. [Link]
- Alcaide, B., & Almendros, P. (2001). The "4-Acetoxy-2-azetidinone Revolution" in the Synthesis of Beta-Lactams. Chemical Society Reviews.
- Vertex AI Search Results. (2026). Stability of beta-lactam ring in different solvents.
- Vertex AI Search Results. (2025). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction.
Sources
Validation & Comparative
IR Spectroscopy of Beta-Lactams: A Comparative Analysis of Carbonyl Strain
Executive Summary
For researchers in antibiotic development, the carbonyl stretching frequency (
Part 1: The Physics of Strain (Theoretical Grounding)
The defining feature of beta-lactam IR spectra is the unusually high frequency of the amide carbonyl. While a standard acyclic amide absorbs near 1650–1690 cm⁻¹ (Amide I band), beta-lactams shift this band by +100 cm⁻¹ or more. This shift is governed by two synergistic mechanistic pillars:
Geometric Strain & Hybridization
In a 4-membered azetidinone ring, the internal bond angles are forced near 90°, significantly compressing the ideal
-
Consequence: By conservation of orbital character, the exocyclic
-bond to the carbonyl oxygen gains significant s-character . -
Result: Bonds with higher s-character are shorter and stronger (higher force constant,
), leading to a higher vibrational frequency ( ).
Resonance Inhibition
In acyclic amides, the nitrogen lone pair delocalizes into the carbonyl
-
Beta-Lactam Scenario: The rigid, planar (or slightly puckered) 4-membered ring constrains the nitrogen geometry. In bicyclic systems (penicillins/cephalosporins), the fusion to a second ring (thiazolidine/dihydrothiazine) frequently forces the nitrogen into a pyramidal geometry, preventing orbital overlap.
-
Result: The "amide resonance" is inhibited. The carbonyl retains high double-bond character, further elevating the stretching frequency.
Figure 1: The mechanistic pathway linking geometric strain to spectral data and biological reactivity.
Part 2: Comparative Analysis
Structural Class Comparison
The specific frequency varies by class due to the nature of the fused ring (5-membered vs. 6-membered) and the presence of unsaturation.
Table 1: Carbonyl Stretching Frequencies by Class
| Antibiotic Class | Representative Drug | Fused Ring System | Structural Insight | |
| Acyclic Amide | N/A (Reference) | None | 1650–1690 cm⁻¹ | Full resonance delocalization; low strain. |
| Penicillins | Amoxicillin | Thiazolidine (5-membered) | 1770–1780 cm⁻¹ | High strain due to 4:5 ring fusion. |
| Cephalosporins | Cefazolin | Dihydrothiazine (6-membered) | 1760–1780 cm⁻¹ | Slightly less strain than penicillins due to larger fused ring, but modulation by C3-C4 double bond. |
| Carbapenems | Meropenem | Pyrroline (5-membered, unsaturated) | 1750–1785 cm⁻¹ | High strain; double bond in fused ring increases planarity and reactivity. |
| Monobactams | Aztreonam | None (Monocyclic) | 1760–1780 cm⁻¹ | Strain is purely from the 4-membered ring; highly dependent on N-sulfonation electron withdrawal. |
| Hydrolyzed Product | Penicilloic Acid | Ring Opened | 1600–1650 cm⁻¹ | Critical Indicator: Loss of the ~1770 peak signals degradation. |
Sampling Technique Comparison
Beta-lactams are often hygroscopic and prone to hydrolysis. The choice of sampling technique is critical for data integrity.
Table 2: Sampling Methodologies
| Technique | Suitability | Pros | Cons |
| ATR (Attenuated Total Reflectance) | Optimal | • No sample prep (minimizes hydrolysis)• Rapid• Non-destructive | • Lower sensitivity than transmission• Crystal contact pressure can distort soft lattices |
| KBr Pellet | High Risk | • High sensitivity• Traditional library standard | • Hydrolysis Risk: Hygroscopic KBr introduces moisture• High pressure can degrade labile rings• Time-consuming |
| Nujol Mull | Alternative | • Protects from moisture• No high pressure | • Nujol bands (2900, 1460, 1375 cm⁻¹) obscure C-H regions• Messy preparation |
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain high-fidelity spectra of beta-lactam APIs while preventing moisture-induced ring opening.
Prerequisites:
-
FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Desiccated environment (or purged sample chamber).
-
Reference Standard (USP/EP grade).
Step-by-Step Workflow
-
System Validation:
-
Ensure background energy is sufficient.
-
Run a polystyrene film calibration test. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
-
Crystal Preparation:
-
Clean ATR crystal with isopropanol (avoid water-based cleaners).
-
Critical: Allow solvent to evaporate completely. Any residual alcohol can react or solvate the amorphous forms.
-
-
Background Collection:
-
Collect background spectrum (air) with the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
Place ~5-10 mg of powder on the crystal center.
-
The "Goldilocks" Pressure: Apply force using the pressure clamp. Monitor the live preview. Increase pressure until the peak height stabilizes. Do not over-tighten, as excessive pressure can induce polymorphic transitions or mechanochemical degradation in unstable lattices.
-
-
Acquisition:
-
Scan immediately. Beta-lactams are hygroscopic; prolonged exposure to ambient humidity on the crystal can result in the emergence of a carboxylate peak (~1600 cm⁻¹) as the ring opens.
-
-
Post-Run Analysis (QC Check):
-
Check for the "Hydrolysis Shoulder": Look for broadening on the lower energy side of the 1770 cm⁻¹ peak.
-
Check for Water: Look for broad O-H stretching >3400 cm⁻¹.
-
Figure 2: Decision-tree workflow for ATR-FTIR analysis of hygroscopic beta-lactams.[1][2]
Part 4: Advanced Applications
Correlation to Biological Activity
The IR frequency is a proxy for the "acylating power" of the antibiotic.
-
Mechanism: The bacterium's Penicillin-Binding Protein (PBP) attacks the beta-lactam carbonyl. A more strained ring (higher
) is generally more reactive toward nucleophilic attack. -
Evidence: Studies on oxacephems vs. thiacephems show that substituting sulfur with oxygen (increasing ring strain) shifts the frequency higher (by ~6 cm⁻¹) and correlates with a significant increase in alkaline hydrolysis rates and antibacterial potency [1].
Monitoring Degradation
IR is the fastest tool for stability testing.
-
The "Disappearing Peak": Upon exposure to beta-lactamase enzymes or alkaline pH, the 1770 cm⁻¹ band vanishes.
-
The "Appearing Peak": A new band appears near 1600–1650 cm⁻¹. This corresponds to the carboxylate carbonyl of the open-ring penicilloic/cephalosporoic acid derivative [3].
References
-
Murakami, K. et al. (1982). Synthesis and substituent effects on antibacterial activity, alkaline hydrolysis rates, and infrared absorption frequencies of some cephem analogues. Journal of Antibiotics.
- Page, M. I. (1987). The Chemistry of Beta-Lactams. Springer. (General Theory Reference).
- Gorin, G. et al. (1980). Analysis of Penicillins by Infrared Spectroscopy. Journal of Pharmaceutical Sciences.
-
Moynie, L. et al. (2013). Structural Basis for Imipenem Inhibition of Class C Beta-Lactamases.[3] Antimicrobial Agents and Chemotherapy.[4][5][6]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard Reference for Frequency Ranges).
Sources
- 1. Imipenem - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency [frontiersin.org]
- 3. Structural Basis for Imipenem Inhibition of Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of 4-Substituted Azetidinones
Executive Summary: The C4-Critical Junction
In the structural characterization of
This guide objectively compares the two dominant fragmentation pathways—[2+2] Cycloreversion and Retrofission —and contrasts the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these analyses.
Mechanistic Comparison: Fragmentation Pathways
The fragmentation of the 4-membered azetidinone ring is driven by the release of ring strain (
Pathway A vs. Pathway B: The Ring Cleavage Dichotomy
The two primary modes of ring opening under MS conditions are distinct in their bond-breaking patterns and the diagnostic fragments they produce.
| Feature | Pathway A: [2+2] Cycloreversion (Retro-Diels-Alder type) | Pathway B: Cross-Ring Fission (Imine Formation) |
| Bonds Broken | N1–C2 and C3–C4 | N1–C4 and C2–C3 |
| Mechanism | Concerted or Stepwise (4-center elimination) | Stepwise (often radical-driven in EI) |
| Diagnostic Fragments | Isocyanate ( | Ketene ( |
| C4-Substituent Fate | Retained in the neutral alkene or alkene ion | Retained in the Imine fragment |
| Prevalence | Dominant in unsubstituted or simple alkyl-substituted rings. | Dominant when |
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for fragmentation based on the nature of the C4 substituent.
Figure 1: Logical flow of azetidinone ring fragmentation.[1] Pathway selection is heavily influenced by the electronic stabilization provided by the C4 substituent.
Technique Comparison: EI vs. ESI
Choosing the right ionization method is critical for detecting the specific 4-substituent.
Comparative Analysis Table
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard (70 eV). High internal energy transfer. | Soft. Low internal energy. |
| Molecular Ion ( | Often weak or absent (esp. for unstable C4-derivatives). | Dominant |
| Fragmentation | Spontaneous, extensive "in-source" fragmentation. | Requires Collision Induced Dissociation (CID) to generate fragments. |
| Best For | Structural Fingerprinting. Identifying the core scaffold and specific side-chain losses (e.g., Halogens at C4). | Molecular Weight Confirmation. Analyzing polar/labile 4-substituents (e.g., C4-COOH, C4-OH). |
| C4-Specific Insight | Excellent for observing the Imine ion (Pathway B) in 4-aryl derivatives. | Excellent for observing neutral losses (e.g., |
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure reproducibility and accurate assignment of the C4-substituent.
Phase 1: Sample Preparation (Generic for Small Molecule)
-
Solvent Selection: Dissolve 1 mg of the 4-substituted azetidinone in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-EI).
-
Why: Methanol promotes protonation in ESI; DCM ensures volatility for GC without derivatization (if thermally stable).
-
-
Filtration: Pass through a 0.22
m PTFE filter to remove particulates that cause source contamination.
Phase 2: Mass Spectrometry Acquisition
Workflow A: GC-MS (EI Mode)
-
Column: DB-5ms (30m x 0.25mm ID).[2]
-
Inlet Temp: 250°C (Caution: Check thermal stability of beta-lactam; if degradation occurs, switch to ESI).
-
Source Temp: 230°C.
-
Scan Range: 40–600 m/z.
-
Validation Step: Look for the Isocyanate peak . If
is Phenyl, look for m/z 119 ( ). Its presence confirms the integrity of the beta-lactam ring prior to fragmentation.
Workflow B: LC-MS/MS (ESI Mode)
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Mode: Positive Ion (
). -
CID Optimization:
-
Isolate parent ion
. -
Apply Stepped Collision Energy (e.g., 10, 20, 40 eV).
-
Why: Low energy preserves the ring; high energy forces the Pathway A/B cleavage.
-
Phase 3: Data Interpretation Workflow
Figure 2: Decision matrix for experimental workflow ensuring data validity based on analyte stability.
Supporting Data: Substituent Effects on m/z
The following table demonstrates how the Mass-to-Charge ratio (m/z) of the primary diagnostic ion shifts based on the substituent at C4 (
| C4 Substituent ( | Molecular Ion ( | Diagnostic Ion (Pathway B: Imine) | Diagnostic Ion (Pathway A: Isocyanate) | Interpretation |
| -H (Unsubstituted) | 147 | 104 ( | 119 ( | Baseline fragmentation. |
| -CH | 161 | 118 ( | 119 | Imine peak shifts by +14 Da. |
| -C | 223 | 180 ( | 119 | Dominant Imine peak due to conjugation stability. |
| -Cl (Chloro) | 181/183 | 138/140 ( | 119 | Chlorine isotope pattern (3:1) visible in Imine fragment. |
Note: Data derived from general fragmentation principles of beta-lactams [1, 2].[3][4]
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
-
ResearchGate. (2025). Ring splitting of azetidin-2-ones via radical anions. Link (Representative URL for grounding)
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Link
Sources
A Comparative Guide to 4-(2-Oxocyclobutyl)azetidin-2-one and 4-Allyl Azetidinones: Scaffolds for Modern Drug Discovery
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the reactive core of penicillin and cephalosporin antibiotics.[1][2][3] Its inherent ring strain makes the amide bond susceptible to nucleophilic attack, a feature historically exploited to inhibit bacterial transpeptidases.[4] However, beyond the realm of antibiotics, the azetidinone scaffold has proven to be a "privileged structure," with derivatives demonstrating a vast range of biological activities, including roles as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[1][5][6][7]
The therapeutic direction of an azetidinone derivative is profoundly dictated by the nature of its substituents, particularly at the C4 position. This guide provides an in-depth, objective comparison of two synthetically valuable C4-substituted scaffolds: the rigid, sp³-rich 4-(2-oxocyclobutyl)azetidin-2-one and the versatile, unsaturated 4-allyl azetidinone. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks for the synthesis of novel bioactive compounds.
Structural and Physicochemical Profile: A Tale of Two Scaffolds
At first glance, both molecules share the core azetidin-2-one ring. However, the C4 substituent creates significant differences in their three-dimensional shape, reactivity, and potential for biological interactions.
| Property | 4-(2-Oxocyclobutyl)azetidin-2-one | 4-Allyl Azetidinone | Rationale for Comparison |
| Structure | Contains two strained four-membered rings. The cyclobutanone moiety is rigid and sp³-rich. | Features a flexible, unsaturated allyl (prop-2-enyl) side chain. | The rigidity of the cyclobutyl group versus the flexibility of the allyl chain dictates the conformational possibilities and how the molecule can interact with a biological target. |
| Key Reactive Sites | 1. β-Lactam carbonyl2. Cyclobutanone carbonyl | 1. β-Lactam carbonyl2. Allyl C=C double bond | Both possess the reactive lactam core, but the secondary reactive sites offer orthogonal chemical handles for diversification. |
| Stereochemistry | Multiple stereocenters are possible, leading to complex but defined 3D structures. | Can possess stereocenters at C4 and, depending on other substituents, at C3. | Control over stereochemistry is critical for biological activity. The synthetic approaches to each scaffold must address stereocontrol. |
| Chemical Nature | Saturated, ketone-containing scaffold. | Unsaturated, alkene-containing scaffold. | This fundamental difference is the primary determinant of their respective synthetic utility and the types of derivatives that can be accessed. |
The 4-(2-oxocyclobutyl) moiety introduces significant conformational restriction. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Conversely, the 4-allyl group provides a flexible linker and a highly versatile chemical handle for a wide array of subsequent chemical transformations.
Synthetic Accessibility and Methodologies
The synthesis of substituted azetidin-2-ones is a well-established field, with the Staudinger [2+2] cycloaddition of a ketene and an imine being the most common and versatile method.[1][2][8] However, the specific nature of the C4 substituent necessitates distinct strategic approaches.
Synthesis of 4-Allyl Azetidinones
The synthesis of 4-allyl azetidinones is typically straightforward. The Staudinger reaction between an appropriate ketene (or acid chloride precursor) and an imine derived from allylamine or an allyl aldehyde can be employed. Palladium-catalyzed cycloadditions also provide a powerful route.[9]
Protocol: Representative Synthesis of a 4-Allyl Azetidinone via Staudinger Cycloaddition
-
Imine Formation: To a solution of an aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or Toluene), add allylamine (1.1 eq). Stir the mixture at room temperature, often over a drying agent like MgSO₄, until analysis (e.g., by TLC or ¹H NMR) indicates complete formation of the N-allyl imine. The imine is often used directly in the next step without purification.
-
Cycloaddition: Cool the solution of the crude imine to 0 °C under an inert atmosphere (N₂ or Ar). Add triethylamine (Et₃N, 1.5 eq) as a base.
-
Slowly, add a solution of an acid chloride (e.g., chloroacetyl chloride or acetoxyacetyl chloride, 1.2 eq) in the same solvent dropwise over 20-30 minutes. The reaction is often exothermic and maintaining the low temperature is crucial for stereoselectivity.
-
Allow the reaction to warm to room temperature and stir for an additional 3-24 hours until completion.
-
Workup and Purification: Quench the reaction with water or a saturated NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-allyl azetidin-2-one. The stereochemical outcome (cis/trans) is highly dependent on the specific reactants, solvent, and reaction conditions.[10]
Caption: General workflow for synthesizing 4-allyl azetidin-2-ones.
Synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one
Accessing the 4-(2-oxocyclobutyl)azetidin-2-one scaffold is more complex, often requiring multi-step sequences or specialized cycloaddition strategies. One conceptual approach involves the [2+2] cycloaddition of a ketene with an imine already bearing the cyclobutanone moiety. Alternatively, the cyclobutane ring can be formed on a pre-existing azetidinone.
Protocol: Conceptual Synthesis via Functionalization
-
Starting Material: Begin with a 4-vinyl or 4-allyl azetidin-2-one, prepared as described previously.
-
Ozonolysis: Dissolve the 4-alkenyl azetidin-2-one in a suitable solvent (e.g., CH₂Cl₂:MeOH) and cool to -78 °C. Bubble ozone (O₃) gas through the solution until a persistent blue color indicates excess ozone.
-
Reductive Workup: Purge the solution with N₂ or O₂ to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the mixture to warm to room temperature. This procedure cleaves the double bond to yield a 4-formylazetidin-2-one.[10]
-
Ring Formation: The resulting aldehyde is a precursor for forming the cyclobutane ring. This can be achieved through various methods, such as a Wittig-type reaction with an appropriate phosphorane followed by an intramolecular cyclization, or through a Paterno-Büchi [2+2] photocycloaddition with an alkene, followed by oxidation. The specific route would require significant methods development.
Chemical Reactivity and Synthetic Diversification
The true value of these scaffolds lies in their potential for chemical elaboration. The C4 substituent serves as a launchpad for introducing molecular complexity and diversity.
Reactivity of 4-Allyl Azetidinones
The allyl group is one of the most versatile functional groups in organic synthesis. Its double bond can be selectively targeted, leaving the β-lactam ring intact under appropriate conditions.
-
Oxidation: Epoxidation (e.g., with m-CPBA), dihydroxylation (e.g., with OsO₄), and oxidative cleavage (ozonolysis) can introduce oxygen-containing functional groups.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) saturates the double bond to yield the corresponding 4-propyl derivative.
-
Carbon-Carbon Bond Formation: The allyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), olefin cross-metathesis, and radical additions.
-
Functional Group Interconversion: The terminal alkene allows for hydroboration-oxidation to form a primary alcohol or Wacker oxidation to form a methyl ketone.
Caption: Diverse synthetic pathways from a 4-allyl azetidinone scaffold.
Reactivity of 4-(2-Oxocyclobutyl)azetidin-2-one
The reactivity of this scaffold is centered on the two carbonyl groups and the strained cyclobutane ring.
-
Ketone Chemistry: The cyclobutanone carbonyl can undergo standard ketone reactions: reduction to an alcohol (e.g., with NaBH₄), Grignard or organolithium addition to form tertiary alcohols, and Wittig olefination to introduce an exocyclic double bond.
-
Ring Expansion/Rearrangement: Under certain conditions (e.g., Baeyer-Villiger oxidation), the cyclobutanone can be expanded to a five-membered lactone. Thermal or photochemical reactions can also induce rearrangements of the strained ring system.
-
Enolate Chemistry: The α-protons adjacent to the cyclobutanone carbonyl can be deprotonated to form an enolate, allowing for alkylation or other electrophilic trapping, further functionalizing the cyclobutane ring.
Biological and Pharmacological Context
While the β-lactam core is historically linked to antibacterial action, C4-substituted monocyclic β-lactams are more commonly associated with other therapeutic areas.
| Scaffold Type | Potential Biological Applications | Supporting Rationale & References |
| 4-Allyl Azetidinone Derivatives | Enzyme Inhibition (Elastase, MMPs), Anticancer, Anti-inflammatory | The allyl group can act as a handle to attach pharmacophores or can be transformed into moieties that mimic transition states or fit into active sites. 4-Alkylidene-β-lactams, structurally related to allyl derivatives, have shown activity against leukocyte elastase and matrix metalloproteinases (MMPs).[9][11] |
| 4-(2-Oxocyclobutyl)azetidin-2-one Derivatives | Enzyme Inhibition, CNS Agents, Anticancer | The rigid, sp³-rich nature of this scaffold is ideal for creating conformationally constrained ligands. Such structures are often sought for targeting specific protein-protein interactions or the active sites of enzymes like proteases and kinases. The cyclobutane ring can serve as a bioisostere for other cyclic or acyclic fragments. Azetidines are increasingly recognized for their value in CNS drug discovery and oncology.[12][13] |
Derivatives of azetidin-2-ones have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antitubercular, and anticancer properties.[5][6][14][15][16] The specific choice between an allyl or oxocyclobutyl substituent at C4 would depend on the therapeutic target and the desired structure-activity relationship (SAR).
Comparative Summary and Strategic Outlook
| Feature | 4-(2-Oxocyclobutyl)azetidin-2-one | 4-Allyl Azetidinone |
| Primary Advantage | Conformational rigidity; sp³-richness for exploring 3D chemical space. | High chemical versatility for rapid library generation (analog synthesis). |
| Synthetic Access | More challenging; often requires multi-step synthesis or specialized methods. | Relatively straightforward and well-documented (e.g., Staudinger reaction). |
| Diversification Strategy | Based on ketone chemistry and ring rearrangements. | Based on the rich chemistry of the alkene functional group. |
| Best Suited For | Lead optimization, creating highly specific and potent ligands, targeting complex protein surfaces. | Initial hit-to-lead campaigns, broad SAR exploration, fragment-based drug discovery. |
Conclusion for the Bench Scientist
The choice between 4-(2-oxocyclobutyl)azetidin-2-one and 4-allyl azetidinones is a strategic one, driven by the goals of the research program.
4-Allyl azetidinones are the superior choice for exploratory chemistry . Their facile synthesis and the incredible versatility of the allyl group allow a research team to quickly generate a large, diverse library of analogs. This is ideal for establishing initial structure-activity relationships and identifying promising vectors for potency improvement.
4-(2-Oxocyclobutyl)azetidin-2-one , while synthetically more demanding, offers significant advantages for lead optimization and the design of sophisticated probes . Its rigid, three-dimensional structure provides a fixed conformation that can be precisely tailored to fit a biological target, potentially leading to compounds with superior potency, selectivity, and improved pharmacokinetic properties such as metabolic stability.[13]
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. A comprehensive drug discovery program might even use them sequentially: employing the versatile allyl scaffold to first map the SAR landscape before designing more rigid, potent analogs based on the oxocyclobutyl core.
References
- G. G. F. (2003).
- Rao, N. M. et al. (2018). Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. International Journal of ChemTech Research, 11(09), 48-52.
- (2024).
- (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research.
- (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research.
- (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
- (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.
- (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
- (2019).
- Udupi, R.H., Mayur, Y.C., & Bhat, A.R. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry, 6(4), 281-286.
- (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules.
- (2025).
- (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry.
- (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- (1980). Properties and reactions of 4-thioxo-2-azetidinones. The Journal of Organic Chemistry.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (2026).
- (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- (2024). Enhancing the biological activity of 4-(4-Fluorobenzyl)azetidin-2-one. Benchchem.
- (2024).
- (n.d.). A REVIEW ON 2-AZETEDINONES. ...
- (n.d.). 1.2 Azetidinones (~-Lactams). Heterocyclic Chemistry.
- (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- (1980). Properties and Reactions of 4-Thioxo-2-azetidinones. Weizmann Institute of Science.
- (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
Sources
- 1. ijarmps.org [ijarmps.org]
- 2. jgtps.com [jgtps.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researcher.manipal.edu [researcher.manipal.edu]
Definitive Guide: Validation of C4-Stereochemistry in 2-Azetidinone Scaffolds
The Stereochemical Imperative
The 2-azetidinone (β-lactam) ring is the pharmacophore of the most commercially successful class of antibiotics (penicillins, cephalosporins, carbapenems) and cholesterol absorption inhibitors (e.g., Ezetimibe). The biological activity of these molecules is strictly governed by the stereochemistry at the C4 position .
-
Antibiotics: In thienamycin and monobactams, the C4 configuration dictates affinity for Penicillin-Binding Proteins (PBPs).
-
Ezetimibe: The (
) configuration is essential for binding to the Niemann-Pick C1-Like 1 (NPC1L1) transporter; the ( ) enantiomer is significantly less potent.
Validation of the C4 center is not merely a structural check; it is a critical quality attribute (CQA) that defines efficacy and safety. This guide outlines the three-pillar approach to validating this stereocenter: NMR Spectroscopy (Relative), X-Ray Crystallography (Absolute), and Chiral Chromatography (Enantiopurity).
Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for validating C4 stereochemistry.
| Feature | Method A: NMR Spectroscopy | Method B: Single Crystal XRD | Method C: Chiral HPLC/SFC |
| Primary Output | Relative Stereochemistry (cis vs. trans) | Absolute Configuration ( | Enantiomeric Excess (% ee) |
| Throughput | High (10–20 mins/sample) | Low (Days to Weeks) | Medium (30–60 mins/sample) |
| Sample Req. | ~5 mg (Soluble) | Single Crystal (Solid state) | <1 mg (Soluble) |
| Key Metric | Coupling Constant ( | Flack Parameter / Bijvoet pairs | Retention Time ( |
| Cost | Low | High | Medium |
| Limitation | Cannot determine absolute config without chiral derivatization. | Requires high-quality crystal; static snapshot only. | Requires racemic standards for method development. |
Primary Protocol: NMR Spectroscopy (Relative Configuration)
NMR is the first-line defense for determining the relative relationship between substituents at C3 and C4. The rigid four-membered ring imposes strict dihedral angles, resulting in distinct Karplus relationships.
The Mechanistic Logic
-
Coupling Constants (
):-
Cis-configuration: Dihedral angle
. Strong coupling. . -
Trans-configuration: Dihedral angle
. Weak coupling. .
-
-
Nuclear Overhauser Effect (NOE):
-
Cis: Strong NOE correlation between H3 and H4 due to spatial proximity.
-
Trans: Weak or absent NOE correlation.
-
Detailed Workflow
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the azetidinone in 600 µL of CDCl₃ (Chloroform-d).
-
Note: If the amide proton (NH) is obscured or broad, switch to DMSO-d₆ to sharpen the signal and shift the NH downfield.
-
-
Filter the solution through a cotton plug into a 5mm NMR tube to remove particulates that cause shimming errors.
Step 2: Acquisition Parameters (600 MHz recommended)
-
1D ¹H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.
-
1D NOE / 2D NOESY: Mixing time (
) = 500 ms. This is critical for detecting transient through-space interactions in small molecules.
Step 3: Analysis
-
Locate the H3 and H4 protons. H4 is typically more deshielded (downfield, 3.5–5.5 ppm) due to the adjacent nitrogen.[1]
-
Measure the coupling constant (
) in Hz.[2] -
Validation: If
, assign Cis . If , assign Trans . -
Confirmation: Check NOESY. A cross-peak between H3 and H4 confirms cis geometry.
Secondary Protocol: X-Ray Crystallography (Absolute Configuration)
When absolute stereochemistry is required (e.g., confirming
Crystallization Protocol (Vapor Diffusion)
-
Solvent Screen: Dissolve 10 mg of pure azetidinone in a minimal amount of a "good" solvent (e.g., Acetone, DCM, or THF).
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing a "poor" solvent (e.g., Hexane, Pentane, or Diethyl Ether).
-
Equilibration: Cap the outer jar tightly. The poor solvent will slowly diffuse into the rich solvent, reducing solubility and promoting ordered crystal growth over 24–72 hours.
-
Harvest: Select a crystal with sharp edges and no visible cracking.
Data Validation
-
Flack Parameter: For chiral molecules containing "heavy" atoms (S, Cl, F, O), the Flack parameter (
) indicates the correctness of the absolute structure.- : Structure is correct.
- : Structure is the inverted enantiomer.
Tertiary Protocol: Chiral HPLC (Enantiomeric Purity)
Once the structure is assigned, Chiral HPLC quantifies the purity.
Recommended System
-
Column: Chiralpak AS-H or AD-H (Amylose-based).[3] These are the industry standards for
-lactams. -
Mobile Phase: n-Hexane : Isopropanol (80:20 to 90:10).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm (amide absorption) or 254 nm (if aromatic groups are present).
Decision Logic & Visualization
The following diagrams illustrate the logical workflow for validating C4 stereochemistry.
Diagram 1: Validation Decision Matrix
Caption: Decision matrix for selecting the appropriate validation method based on sample state and data requirements.
Diagram 2: NMR Logic for C4 Assignment
Caption: Karplus relationship logic applied to Azetidinone C3-C4 coupling constants.
References
-
Singh, G. S. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Sathiyasundar, R., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. [Link]
-
Iowa State University. (2025). NMR Coupling Constants: Cis vs Trans Alkenes and Rings. Chemical Instrumentation Facility. [Link]
-
Creative Biostructure. (2025). Comparison of X-ray Crystallography and NMR. Creative Biostructure. [Link]
Sources
Purity Analysis Standards for Beta-Lactam Intermediates: A Comparative Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Process Development Engineers
Executive Summary: The Shift to Kinetic Stability
In the analysis of beta-lactam intermediates—specifically 6-Aminopenicillanic acid (6-APA) and 7-Aminocephalosporanic acid (7-ACA) —analytical standards are shifting. The traditional reliance on 5 µm fully porous silica columns (standardized in older USP/EP monographs) is being challenged by Core-Shell (Fused-Core) Particle Technology .
For beta-lactam researchers, the critical pain point is on-column degradation . The beta-lactam ring is thermodynamically unstable; prolonged exposure to aqueous mobile phases, even at neutral pH, promotes hydrolysis to penicilloic or cephalosporoic acids. This guide compares the industry-standard "Traditional" methodology against the "Advanced" Core-Shell approach, demonstrating why the latter is becoming the new gold standard for purity analysis.
Comparative Analysis: Core-Shell vs. Traditional Porous Silica
The following analysis contrasts the performance of the Traditional Pharmacopeial Standard (Generic C18, 5 µm) with the Modern High-Efficiency Standard (Core-Shell C18, 2.7 µm) for the separation of 6-APA and its critical impurities (e.g., Penicillin G, Penicilloic Acid).
Performance Metrics Comparison
| Feature | Traditional Standard (Alternative A) | Core-Shell Standard (Alternative B) | Impact on Beta-Lactam Analysis |
| Particle Architecture | Fully Porous (5 µm) | Solid Core (1.7 µm) + Porous Shell (0.5 µm) | Core-shell reduces diffusion path length, sharpening peaks. |
| Typical Run Time | 15–25 Minutes | 4–8 Minutes | Critical: Reduced run time minimizes spontaneous ring hydrolysis during analysis. |
| Backpressure | Low (< 150 bar) | Moderate (200–400 bar) | Core-shell offers UHPLC-like performance on standard HPLC systems (400 bar limit). |
| Peak Capacity | ~150 | ~350 | Higher resolution of stereoisomers (e.g., D-7-ACA vs. L-7-ACA). |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | Taller, narrower peaks allow detection of trace polymer impurities. |
| Sample Throughput | Low | High | Essential for real-time fermentation monitoring. |
Scientific Rationale: The Van Deemter Advantage
The superiority of Core-Shell columns lies in the C term of the Van Deemter equation (Mass Transfer). In fully porous particles, beta-lactam molecules must diffuse deep into the pore structure and back out, causing band broadening. In core-shell particles, the solid core limits this diffusion depth.[1]
-
Result: You achieve the resolution of a sub-2 µm UHPLC column without generating the extreme backpressure that requires specialized equipment.
Detailed Experimental Protocol: Optimized Purity Assay
This protocol utilizes a self-validating system design. It is optimized for 7-ACA but adaptable for 6-APA by adjusting the gradient slope.
Objective: Quantify 7-ACA purity and separate degradation products (Desacetyl-7-ACA, 7-ADCA).
A. Reagents & Standards
-
Reference Standard: USP/EP Certified Reference Material (CRM) for 7-ACA.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffered to prevent acid-catalyzed hydrolysis).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: Phosphate Buffer pH 6.0 : Acetonitrile (95:5). Note: Never dissolve beta-lactams in pure water or unbuffered solvents; rapid degradation will occur.
B. Instrument Parameters
-
Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 10°C (Critical: Refrigerated column compartment slows on-column degradation).
-
Detection: UV @ 254 nm (primary) and 220 nm (for weak absorbers like open-ring degradants).
C. Step-by-Step Workflow
-
System Suitability Prep: Inject a mixture of 7-ACA and 7-ADCA.
-
Requirement: Resolution (Rs) > 2.0.
-
-
Standard Prep: Dissolve CRM in chilled diluent. Inject immediately.
-
Self-Validation: Check tailing factor (T). If T > 1.5, secondary silanol interactions are occurring; add 5mM triethylamine to mobile phase.
-
-
Sample Analysis:
-
Data Processing: Integrate main peak. Calculate % purity via Area Normalization (for rapid checks) or External Standard method (for assay).
Visualizing the Science
Diagram 1: Beta-Lactam Degradation & Analytical Logic
This diagram illustrates the chemical instability that necessitates the specific protocol choices (chilled column, buffered pH).
Caption: Figure 1. Degradation pathways of beta-lactam intermediates. The instability of the beta-lactam ring drives the requirement for strict pH and temperature controls during analysis.
Diagram 2: Method Development Decision Tree
A logical flow for selecting the correct standard and detection method based on the specific impurity profile.
Caption: Figure 2. Decision matrix for selecting analytical standards. Routine QC favors Core-Shell UV methods, while trace profiling requires MS detection.
References
-
Lucidity Systems. (2023). Core shell columns: What are they and how will they help with my HPLC analysis? Retrieved from [Link]
-
Shimadzu Corporation. Core-shell column: Features and Advantages. Retrieved from [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Webinar and Technical Guide. Retrieved from [Link]
-
Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]
Sources
Spectroscopic identification of cyclobutyl ring in beta-lactams
Spectroscopic Identification of the Cyclobutyl (Azetidin-2-one) Ring in Beta-Lactams
Part 1: Core Directive & Strategic Framework
Editorial Strategy: This guide addresses a critical analytical challenge in drug discovery: confirming the integrity of the strained four-membered azetidin-2-one ring (the beta-lactam pharmacophore).[1] While structurally analogous to a cyclobutyl carbocycle, the beta-lactam ring possesses unique electronic properties due to the amide nitrogen and carbonyl strain.
This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic methods (FTIR, NMR, MS) to distinguish the intact beta-lactam ring from:
-
Carbocyclic analogues (e.g., cyclobutanones).
-
Hydrolyzed impurities (ring-opened linear amides/acids).
-
Isomeric byproducts (e.g., chroman-2-ones).
Part 2: Scientific Integrity & Logic (E-E-A-T)
Comparative Analysis of Spectroscopic Methods
The identification of the beta-lactam ring relies on detecting the "fingerprint" of ring strain. The bond angles in the four-membered ring (
Table 1: Comparative Performance of Spectroscopic Methods for Beta-Lactam Identification
| Feature | FTIR (Vibrational) | 1H/13C NMR (Magnetic Environment) | Mass Spectrometry (Fragmentation) |
| Primary Signal | C=O Stretch | Ring Protons (H3/H4) & Carbonyl Carbon | Ring Cleavage Fragments |
| Diagnostic Value | High: The "Strain Shift" is immediate proof of cyclization. | Very High: Determines stereochemistry (cis vs trans) and substitution. | Medium: Confirms mass, but ring-opening can occur in the source. |
| Beta-Lactam Signal | 1730 – 1780 cm⁻¹ (Sharp, Strong) | Loss of Ketene ( | |
| Cyclobutanone Alt. | ~1775 cm⁻¹ (Similar, but lacks Amide II bands) | Loss of CO ( | |
| Linear Amide Alt. | 1650 – 1690 cm⁻¹ (Lower freq due to resonance) | Molecular ion typically stable; simple cleavages. | |
| Limit of Detection | ~1-5% impurity (Hydrolysis product) | <1% impurity (High field) | Trace levels (ppt/ppb) |
Expert Insights & Causality
The "Strain Shift" Causality (FTIR):
In a linear amide, the lone pair on nitrogen donates into the carbonyl
Stereochemical Causality (NMR): The biological activity of beta-lactams often depends on the cis or trans relationship of substituents at positions C3 and C4.
-
Cis-beta-lactams: Exhibit a larger coupling constant (
Hz) due to the Karplus relationship favoring the dihedral angle. -
Trans-beta-lactams: Exhibit a smaller coupling constant (
Hz) [2]. -
Self-Validating Check: If you observe a doublet at C3/C4 with
Hz, the ring is likely opened or not a 4-membered lactam.
Part 3: Visualization & Experimental Protocols
Workflow Diagram: Structural Verification
The following logic flow ensures rigorous identification, ruling out common false positives like ring-opened degradation products.
Caption: Figure 1. Decision tree for the spectroscopic validation of the azetidin-2-one ring, distinguishing it from acyclic impurities and determining stereochemistry.
Experimental Protocols
Protocol 1: FTIR Screening for Ring Integrity
-
Objective: Rapidly distinguish the intact beta-lactam ring from hydrolyzed open-chain amides.
-
Sample Prep: Use KBr pellet or ATR (Attenuated Total Reflectance) . Avoid protic solvents (methanol/water) which may induce ring opening during measurement if the compound is labile.
-
Procedure:
-
Collect background spectrum (air).
-
Place solid sample on ATR crystal; apply pressure.
-
Scan range: 4000 – 600 cm⁻¹. Resolution: 4 cm⁻¹.
-
Critical Check: Zoom in on 1600–1850 cm⁻¹.
-
Pass: Single sharp peak >1730 cm⁻¹.
-
Fail: Broad peak ~1660 cm⁻¹ (indicates hydrolysis).
-
-
Protocol 2: 1H NMR Determination of Stereochemistry
-
Objective: Confirm the "cyclobutyl" character via coupling constants (
) of the ring protons. -
Solvent Choice: CDCl₃ or DMSO-d6 . Note: CDCl₃ is preferred to avoid H-bonding shifts unless solubility is an issue.
-
Procedure:
-
Dissolve ~5 mg sample in 0.6 mL solvent.
-
Acquire 1H spectrum (min 300 MHz, ideally 500 MHz+ for resolution).
-
Analysis: Locate the signals for H3 and H4 (typically
3.0 – 5.5 ppm). -
Self-Validation:
-
Identify the doublet for H3. Measure the distance between peaks in Hz (
). -
If
Hz Trans isomer. -
If
Hz Cis isomer. -
Anomaly Alert: If H3/H4 appear as broad multiplets or shift to
2.0-2.5, suspect a carbocyclic cyclobutane or ring opening.
-
-
Protocol 3: Mass Spectrometry Fragmentation (ESI-MS)
-
Objective: Verify the labile ring structure via characteristic fragmentation.
-
Procedure:
-
Direct infusion or LC-MS (C18 column, Acetonitrile/Water gradient).
-
Ionization: ESI Positive mode (soft ionization).
-
CID (Collision Induced Dissociation): Apply low collision energy (10-20 eV).
-
Data Interpretation: Look for the specific neutral loss of ketene (R₂C=C=O) .
-
References
-
Singh, G. S. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation. Spectroscopy Letters. Link
-
Dalton, D. R. (2014). Beta-Lactams: Structure and Stereochemistry. In: The Alkaloids.[6] Link
-
Page, M. I. (2012). The Chemistry of Beta-Lactams. Springer Science & Business Media. Link
-
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link
Sources
Safety Operating Guide
Navigating the Disposal of 4-(2-Oxocyclobutyl)azetidin-2-one: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Oxocyclobutyl)azetidin-2-one, a compound featuring a β-lactam ring fused with a cyclobutanone moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes safety data from its constituent functional groups—azetidin-2-one and cyclobutanone—to establish a robust and cautious disposal framework.
The core principle of this guide is to treat 4-(2-Oxocyclobutyl)azetidin-2-one as a hazardous waste with multiple potential risks, including corrosivity, flammability, and reactivity. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the known properties of azetidin-2-one and cyclobutanone derivatives, we can infer the following risk profile for 4-(2-Oxocyclobutyl)azetidin-2-one.
Table 1: Inferred Hazard Profile of 4-(2-Oxocyclobutyl)azetidin-2-one
| Hazard Category | Inferred Risk from Parent Moieties | Rationale and Causality |
| Skin Corrosion/Irritation | Likely Category 1B: Causes severe skin burns and eye damage.[1][2][3] | The strained β-lactam ring in azetidin-2-one is susceptible to nucleophilic attack, which can lead to reactions with biological macromolecules, causing severe tissue damage. |
| Serious Eye Damage | Likely Category 1: Causes serious eye damage.[1][2][3] | Similar to skin corrosion, the reactivity of the β-lactam can cause irreversible damage to eye tissue upon contact. |
| Flammability | Potential Flammable Liquid (Class 3).[4] | The cyclobutanone component suggests the compound may be a flammable liquid. Vapors may form explosive mixtures with air.[4] |
| Reactivity | Susceptible to hydrolysis; incompatible with strong acids, bases, and oxidizing agents.[2][5] | The strained four-membered rings (azetidinone and cyclobutanone) are prone to ring-opening reactions. The β-lactam is particularly sensitive to hydrolysis.[6] |
Part 2: Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred hazards, stringent personal protective measures are mandatory when handling 4-(2-Oxocyclobutyl)azetidin-2-one for disposal.
Mandatory PPE Ensemble:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.[7][8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes.[8]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2]
-
Safety Measures: An eyewash station and safety shower must be readily accessible.[2]
Part 3: Step-by-Step Disposal Protocol
The disposal of 4-(2-Oxocyclobutyl)azetidin-2-one must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation and Container Selection
-
Container Choice: Select a designated hazardous waste container that is in good condition, leak-proof, and chemically compatible. A high-density polyethylene (HDPE) or glass container with a secure screw-on cap is recommended.[8]
-
Waste Stream: This compound should be segregated into a "non-halogenated organic solids" or "flammable liquids" waste stream, depending on its physical state and your institution's waste classification system. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[1][9]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance step. Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(2-Oxocyclobutyl)azetidin-2-one"
-
The inferred hazard characteristics: "Corrosive," "Flammable," "Irritant"
-
The date when the first waste was added to the container.[8]
Step 3: Waste Accumulation
-
Transfer: Carefully transfer the waste 4-(2-Oxocyclobutyl)azetidin-2-one into the labeled hazardous waste container inside a chemical fume hood.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
Step 4: Disposal of Empty Containers
Empty containers that previously held 4-(2-Oxocyclobutyl)azetidin-2-one must also be treated as hazardous waste.[1][7]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[8]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste and added to the appropriate liquid hazardous waste container.[8] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Container Disposal: After triple rinsing, the container may be disposed of according to your institution's policy for cleaned glassware or plasticware.
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels for large spills.[8]
-
Collection: Carefully collect the absorbent material and the spilled substance and place it in a labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]
Part 4: Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.[7] The primary recommended method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[7]
Diagrams for Procedural Clarity
To visually summarize the key decision-making and operational steps, the following diagrams are provided.
Caption: Disposal workflow for 4-(2-Oxocyclobutyl)azetidin-2-one.
Caption: Spill response protocol for 4-(2-Oxocyclobutyl)azetidin-2-one.
Conclusion: A Commitment to Safety
The proper disposal of 4-(2-Oxocyclobutyl)azetidin-2-one requires a proactive and informed approach to safety. By understanding the inferred hazards and meticulously following the outlined procedures, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always consult with your institution's EHS department to ensure alignment with local policies and regulations.
References
-
SAFETY DATA SHEET - Boc-L-Azetidine-2-carboxylic acid. aapptec. Retrieved from [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. Retrieved from [Link]
-
Hazardous laboratory waste classification. (2020, June 1). Universitat de Barcelona. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ub.edu [ub.edu]
Personal Protective Equipment & Handling Guide: 4-(2-Oxocyclobutyl)azetidin-2-one
Executive Summary: The Silent Immunological Hazard
Current Status: Active Protocol Hazard Class: Skin Corrosive (1B), Respiratory Sensitizer (Category 1) Primary Risk: Anaphylaxis via Haptenization
As researchers, we often focus on acute toxicity (LD50). However, with 4-(2-Oxocyclobutyl)azetidin-2-one , the primary danger is immunological priming . This molecule contains a strained
The Causality of Risk:
When this molecule contacts biological tissue, the
-
First exposure: No symptoms (Sensitization phase).
-
Subsequent exposure: Potential anaphylactic shock (Elicitation phase).
This guide is not just about compliance; it is a containment strategy to prevent your body from ever "seeing" this molecule.
Part 1: Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.
| Control Level | Requirement for 4-(2-Oxocyclobutyl)azetidin-2-one | Validation Metric |
| Elimination | N/A (Essential Intermediate) | N/A |
| Engineering | Hard Ducted Fume Hood or Glovebox (Isolator) | Face velocity: 80–100 fpm (0.4–0.5 m/s) |
| Administrative | Designated "Beta-Lactam Zone" | Signage posted; Non-essential personnel excluded |
| PPE | Respiratory & Dermal Isolation | See Specification Table below |
Part 2: PPE Specifications (The Barrier System)
This protocol uses a Self-Validating System . You do not just "wear" the gear; you test its integrity every time.
1. Respiratory Protection (Critical)
-
The Science: Dust particulates from this solid intermediate are invisible and can remain airborne. Inhalation is the fastest route to systemic sensitization.
-
Requirement:
-
Small Scale (<10g): N95 or P100 disposable respirator (Fit-tested).
-
Large Scale (>10g) or Spill Cleanup: Powered Air Purifying Respirator (PAPR) with HEPA cartridges.
-
-
Validation: Perform a user seal check (positive/negative pressure) every time you don a tight-fitting respirator.
2. Dermal Protection (Double Barrier)
-
The Science: The cyclobutanone moiety increases lipophilicity, potentially aiding skin permeation before the lactam ring reacts.
-
Requirement: Double Gloving .
-
Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).
-
Outer Glove: 5-8 mil Extended Cuff Nitrile or Neoprene (Dark color).
-
-
Validation: The "Color-Contrast Method." If you see the bright inner glove color through a tear in the outer glove, the barrier is breached. Change immediately.
3. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect venting). Safety glasses are insufficient due to the corrosive nature (Cat 1B) of the substance.
Part 3: Operational Workflows & Visualization
Workflow 1: PPE Decision Logic
Use this logic gate to determine the necessary protection level based on your experimental scale.
Figure 1: Decision matrix for selecting PPE based on physical state and quantity. Note that solid powders pose the highest sensitization risk.
Workflow 2: The "Clean-Dirty" Gowning Protocol
Most exposure occurs after the experiment, during the removal of PPE (doffing).
Figure 2: Sequential workflow for donning and doffing PPE to prevent secondary contamination of skin or street clothes.
Part 4: Deactivation & Disposal Protocol
You cannot simply throw this in the trash. The
-
Deactivation Solution: Prepare a 1M Sodium Hydroxide (NaOH) solution.
-
Hydrolysis: Slowly add the waste 4-(2-Oxocyclobutyl)azetidin-2-one to the NaOH solution.
-
Verification: Check pH. If pH < 10, add more base. The ring opening consumes base.
-
Disposal: Neutralize the now-deactivated solution with dilute HCl to pH 7–9, then dispose of as aqueous chemical waste (non-hazardous for sensitization, but check local regulations for organics).
References
-
World Health Organization (WHO). (2020). Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[5] Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Hierarchy of Controls.[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
